1-Diethoxyphosphorylethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphorylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-9-11(8,6(3)7)10-5-2/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHUZBQLLNFATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333890 | |
| Record name | Diethyl (1-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15336-73-9 | |
| Record name | Diethyl P-(1-hydroxyethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1-hydroxyethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Diethoxyphosphorylethanol chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1-Diethoxyphosphorylethanol, a significant organophosphorus compound. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.
Chemical Structure and Identification
This compound, systematically named diethyl (1-hydroxyethyl)phosphonate, is a member of the α-hydroxyphosphonate family. Its structure features a central carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a diethoxyphosphoryl group.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| Systematic Name | Diethyl (1-hydroxyethyl)phosphonate |
| Common Name | This compound |
| CAS Number | 15336-73-9[1] |
| Molecular Formula | C6H15O4P |
| Molecular Weight | 182.15 g/mol [2] |
| InChI Key | KXXHZVHYFQSELL-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Boiling Point | 139-140 °C at 6 mmHg | [1] |
| Density | 1.119 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
Synthesis of this compound
The primary method for synthesizing α-hydroxyphosphonates such as this compound is the Pudovik reaction. This reaction involves the addition of a dialkyl phosphite to an aldehyde, in this case, the addition of diethyl phosphite to acetaldehyde. The reaction is typically base-catalyzed.
This protocol is adapted from a general method for the synthesis of α-hydroxyphosphonates.[3]
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
Triethylamine (catalyst)
-
Acetone (solvent)
-
n-Pentane (for precipitation)
Procedure:
-
To a solution of acetaldehyde (1 equivalent) in a minimal amount of acetone, add diethyl phosphite (1 equivalent).
-
Add triethylamine (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, add n-pentane to the mixture to precipitate the product.
-
Cool the mixture in an ice bath to enhance crystallization.
-
Collect the solid product by filtration and wash with cold n-pentane.
-
Dry the product under vacuum to yield pure this compound.
Caption: Synthesis of this compound via the Pudovik reaction.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. Due to a lack of directly available experimental spectra, some of this data is inferred from closely related compounds such as diethyl (hydroxymethyl)phosphonate and diethyl ethylphosphonate.
Table 3: Predicted ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |
| ~1.3 | t | 6H | -OCH₂CH ₃ |
| ~1.4 | d | 3H | CH ₃-CH(OH)- |
| ~4.1 | m | 4H | -OCH ₂CH₃ |
| ~4.2 | m | 1H | CH₃-CH (OH)- |
| Variable | s (broad) | 1H | -OH |
Table 4: Predicted ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) / ppm | Assignment |
| ~16 | -OCH₂C H₃ |
| ~23 | C H₃-CH(OH)- |
| ~63 | -OC H₂CH₃ |
| ~68 (d, ¹JPC) | CH₃-C H(OH)- |
Table 5: Predicted ³¹P NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) / ppm | Assignment |
| ~20-25 | P |
Table 6: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | O-H stretch |
| 2980-2900 | Strong | C-H stretch (alkane) |
| 1250-1200 | Strong | P=O stretch |
| 1100-1000 | Strong | P-O-C stretch |
Table 7: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 155 | [M - C₂H₅]⁺ |
| 137 | [M - CH₃ - H₂O]⁺ |
| 109 | [(HO)P(O)(OCH₂CH₃)]⁺ |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow for the synthesis and characterization.
Applications
This compound and related α-hydroxyphosphonates are versatile intermediates in organic synthesis. Their applications include:
-
Agrochemicals: Serving as building blocks for the synthesis of herbicides and pesticides.
-
Flame Retardants: Used in the production of flame-retardant materials due to their phosphorus content.
-
Pharmaceuticals: Employed as intermediates in the synthesis of various biologically active compounds.
This guide provides a foundational understanding of this compound. Further research and experimental validation are recommended for specific applications.
References
Spectroscopic Profile of 1-Diethoxyphosphorylethanol: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-diethoxyphosphorylethanol, a compound of interest in various chemical research domains. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of analogous structures. Detailed, standardized experimental protocols for obtaining such spectra are also provided to guide researchers in their own data acquisition. This guide is intended for chemists, biochemists, and professionals in drug development seeking a foundational understanding of the spectroscopic characteristics of this compound.
Introduction
This compound is an organophosphorus compound featuring a phosphoryl group, two ethoxy substituents, and a hydroxyethyl moiety. Understanding its structural and electronic properties is crucial for its potential applications. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and purity of chemical compounds. This guide focuses on the three primary spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~1.3 | t | 6H | OCH₂CH₃ | ~7.0 |
| ~1.4 | d | 3H | CH(OH)CH₃ | ~6.5 |
| ~3.8 | s (broad) | 1H | OH | - |
| ~4.1 | dq | 4H | OCH₂ CH₃ | ~7.0 (q), ~8.0 (d, ³JP-H) |
| ~4.2 | dq | 1H | CH (OH)CH₃ | ~6.5 (q), ~10.0 (d, ²JP-H) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~16 | OCH₂CH₃ |
| ~23 | CH(OH)CH₃ |
| ~62 | OCH₂ CH₃ |
| ~65 | CH (OH)CH₃ |
Table 3: Predicted ³¹P NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity |
| ~20-25 | m |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 2980-2850 | Strong | C-H stretch (alkane) |
| 1250-1200 | Strong | P=O stretch (phosphoryl) |
| 1050-1020 | Strong | P-O-C stretch |
| 1100-1000 | Strong | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Possible Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 155 | [M - C₂H₅]⁺ |
| 137 | [M - OC₂H₅]⁺ |
| 109 | [P(O)(OC₂H₅)]⁺ |
| 81 | [P(O)(OH)₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.
³¹P NMR Acquisition:
-
Spectrometer: 162 MHz or higher corresponding ³¹P frequency.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-512, depending on the sample concentration.
-
Referencing: An external standard of 85% H₃PO₄ (δ = 0 ppm) is typically used.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Alternatively, a thin film can be cast on a salt plate by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.[1]
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plates or the solvent should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.[2]
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: 70 eV.
-
Inlet System: Direct infusion or via a gas chromatograph (GC).
-
Mass Range: m/z 40-300.
-
Scan Speed: Dependant on the instrument, typically 1-2 scans per second.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
This technical guide provides a predicted spectroscopic dataset for this compound, offering a valuable resource for researchers. The tabulated NMR, IR, and MS data, derived from established spectroscopic principles, serve as a baseline for the structural characterization of this compound. The included detailed experimental protocols offer practical guidance for the acquisition of high-quality spectral data. The visualized workflow further clarifies the process of chemical analysis from synthesis to structural elucidation. It is anticipated that this guide will facilitate further research and application of this compound in various scientific fields.
References
An In-depth Technical Guide to the Physical Properties of Alpha-Hydroxy Phosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-hydroxy phosphonates are a class of organophosphorus compounds characterized by a hydroxyl group and a phosphonate group attached to the same carbon atom. They are synthetic analogs of α-hydroxy carboxylic acids and have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These compounds are known to act as inhibitors for a variety of enzymes, including proteases like renin and HIV protease, as well as protein tyrosine phosphatases (PTPs), making them promising candidates for the development of new therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core physical properties of alpha-hydroxy phosphonates, detailing their synthesis, structural characteristics, and spectroscopic data.
Synthesis of Alpha-Hydroxy Phosphonates
The most common and versatile method for the synthesis of α-hydroxy phosphonates is the Pudovik reaction . This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl group of an aldehyde or ketone, typically catalyzed by a base.[3]
A general schematic of the Pudovik reaction is presented below:
Caption: General scheme of the Pudovik reaction.
Physical and Structural Properties
The physical state of alpha-hydroxy phosphonates can range from oils to crystalline solids, largely dependent on the nature of the substituents (R¹, R²) and the purity of the compound.
Melting Point
The melting points of several alpha-hydroxy phosphonates are summarized in the table below. These values are influenced by the aromatic or aliphatic nature of the substituents and the presence of functional groups that can participate in intermolecular interactions.
| Compound Name | R¹ Group | R² Group | Melting Point (°C) |
| Diethyl [hydroxy(phenyl)methyl]phosphonate | Phenyl | Ethyl | 74-75 |
| Diethyl [hydroxy(4-nitrophenyl)methyl]phosphonate | 4-Nitrophenyl | Ethyl | 86-87 |
| Diethyl [hydroxy(4-methoxyphenyl)methyl]phosphonate | 4-Methoxyphenyl | Ethyl | 121-122 |
| Diethyl [hydroxy(2-chlorophenyl)methyl]phosphonate | 2-Chlorophenyl | Ethyl | 75-77 |
| Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | 3,5-di-tert-butyl-4-hydroxyphenyl | Ethyl | 112-114 |
Data sourced from multiple studies.[3][4]
Solubility and pKa
Quantitative data on the solubility of alpha-hydroxy phosphonates in various solvents is not extensively documented in the literature. Generally, their solubility is influenced by the polarity of the substituents. Those with smaller alkyl or polar groups tend to be more soluble in polar solvents, while those with larger, nonpolar groups exhibit better solubility in organic solvents.
Similarly, comprehensive experimental data for the pKa values of a wide range of alpha-hydroxy phosphonates are scarce. The acidity of the phosphonic acid moiety is a key determinant of their behavior in biological systems. For phosphonic acids in general, the first pKa is typically in the range of 1-2.5, and the second pKa is around 6-8.[5] The specific pKa values for individual alpha-hydroxy phosphonates will vary depending on the electronic effects of the substituents on the alpha-carbon.
Crystal Structure
The three-dimensional arrangement of atoms in the solid state is crucial for understanding intermolecular interactions and for rational drug design. X-ray crystallography has been employed to determine the crystal structure of several alpha-hydroxy phosphonates.
For instance, the crystal structure of diethyl [hydroxy(phenyl)methyl]phosphonate reveals a monoclinic crystal system with the space group P2₁/n. The molecules are linked into chiral helical chains along the crystallographic b-axis via O—H···O hydrogen bonds between the hydroxyl group and a phosphonate oxygen atom.[6][7]
Table of Crystal Data for Diethyl [hydroxy(phenyl)methyl]phosphonate [6][7]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₇O₄P |
| Molecular Weight | 244.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 9.2361 (6) Å |
| b | 8.0719 (5) Å |
| c | 17.4599 (13) Å |
| β | 95.096 (5)° |
| Volume | 1296.54 (15) ų |
| Z | 4 |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of alpha-hydroxy phosphonates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR are routinely used to confirm the structure of these compounds.
¹H NMR: The proton on the α-carbon typically appears as a doublet due to coupling with the phosphorus atom. The chemical shift and coupling constant are characteristic of the alpha-hydroxy phosphonate moiety.
¹³C NMR: The α-carbon also shows a characteristic doublet in the ¹³C NMR spectrum due to C-P coupling.
³¹P NMR: A single resonance is typically observed in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment.
Table of Representative NMR Data for Diethyl [hydroxy(phenyl)methyl]phosphonate in CDCl₃ [8]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 5.00-5.03 | d | 10.8 |
| ¹³C | 71.5 (d, ¹JC-P = 158.0) | d | 158.0 |
| ³¹P | 22.8 | s | - |
Infrared (IR) Spectroscopy
The IR spectrum of an alpha-hydroxy phosphonate exhibits characteristic absorption bands corresponding to the functional groups present.
Table of Key IR Absorption Bands [9]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H | 3200-3400 | Broad, stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| P=O | 1200-1260 | Stretching |
| P-O-C | 1000-1050 | Stretching |
Experimental Protocols
General Synthesis of Diethyl [hydroxy(phenyl)methyl]phosphonate
Materials:
-
Benzaldehyde
-
Diethyl phosphite
-
Triethylamine
-
Anhydrous solvent (e.g., toluene or THF)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in the chosen anhydrous solvent, add diethyl phosphite (1.1 equivalents).
-
Add a catalytic amount of triethylamine (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.[7]
Characterization Workflow
The following workflow outlines the typical steps for the characterization of a synthesized alpha-hydroxy phosphonate.
Caption: A typical experimental workflow.
Biological Activity: Enzyme Inhibition
Alpha-hydroxy phosphonates are recognized as transition-state analog inhibitors of several classes of enzymes. Their tetrahedral geometry around the α-carbon mimics the transition state of substrate hydrolysis, allowing them to bind tightly to the enzyme's active site.
Mechanism of Enzyme Inhibition
The general mechanism of inhibition involves the phosphonate group acting as a non-hydrolyzable mimic of the phosphate group in natural substrates or the tetrahedral intermediate in enzymatic reactions. The hydroxyl group often forms crucial hydrogen bonds with active site residues.
Caption: Enzyme inhibition by alpha-hydroxy phosphonates.
-
Renin Inhibition: Alpha-hydroxy phosphonates have been designed as transition-state analog inhibitors of renin, an aspartyl protease involved in blood pressure regulation. They mimic the tetrahedral intermediate of peptide bond hydrolysis.[10]
-
HIV Protease Inhibition: As inhibitors of HIV protease, another aspartyl protease, these compounds block the processing of viral polyproteins, which is essential for viral maturation.[11][12]
-
Protein Tyrosine Phosphatase (PTP) Inhibition: The phosphonate moiety can act as a phosphate mimic, enabling these molecules to bind to the active site of PTPs and inhibit their dephosphorylating activity.[13]
Conclusion
Alpha-hydroxy phosphonates are a structurally and biologically significant class of compounds. This guide has provided a summary of their key physical properties, including melting points, crystal structure, and spectroscopic data, along with protocols for their synthesis and characterization. While there is a need for more comprehensive quantitative data on solubility and pKa values, the existing information provides a solid foundation for researchers in the field of medicinal chemistry and drug development. The ability of these compounds to act as potent enzyme inhibitors continues to drive research into their therapeutic potential.
References
- 1. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 2. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. echemi.com [echemi.com]
- 5. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethyl [hydroxy(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Diethyl (hydroxy(phenyl)methyl)phosphonate | C11H17O4P | CID 238674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha-Hydroxy phosphinyl-based inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 1-Diethoxyphosphorylethanol and its Analogs: Synthesis, Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of 1-Diethoxyphosphorylethanol and its analogs, a class of α-hydroxyphosphonates with significant biological and synthetic interest. These compounds are recognized for their roles as enzyme inhibitors, herbicides, and versatile chemical intermediates. This document details their synthesis, key reactions, biological activities, and explores the relationship between their chemical structure and biological function.
Synthesis of this compound and its Analogs
The primary and most atom-economical method for synthesizing α-hydroxyphosphonates, including this compound, is the Pudovik reaction . This reaction involves the nucleophilic addition of a dialkyl phosphite to the carbonyl carbon of an aldehyde or ketone.[1] The reaction is typically base-catalyzed, although acid-catalyzed variations exist.
A general workflow for the base-catalyzed Pudovik reaction is illustrated below.
Caption: General workflow for the Pudovik synthesis of α-hydroxyphosphonates.
Experimental Protocols
Protocol 1: Triethylamine-Catalyzed Synthesis of Diethyl (1-hydroxyethyl)phosphonate
This protocol is adapted from a general procedure for the Pudovik reaction.
-
Materials: Acetaldehyde, Diethyl phosphite, Triethylamine (TEA), Toluene, Diethyl ether, Silica gel for column chromatography.
-
Procedure:
-
To a solution of diethyl phosphite (2.2 mmol, 0.30 mL) in toluene (13 mL), add triethylamine (0.88 mmol, 0.10 mL) as the catalyst.
-
Add acetaldehyde (2.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 7 hours.
-
After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure product.[2]
-
Protocol 2: Base-Catalyzed Synthesis of α-Hydroxy-Methylenebisphosphonates
This protocol describes the synthesis of a bisphosphonate analog, where the outcome is dependent on catalyst concentration.
-
Materials: Dimethyl α-oxoethylphosphonate, Dimethyl phosphite, Diethylamine (DEA), Diethyl ether.
-
Procedure for Adduct Formation (Low Catalyst):
-
React dimethyl α-oxoethylphosphonate (1 mmol) with dimethyl phosphite (1 mmol) in diethyl ether at 0 °C.
-
Add 5 mol% of diethylamine (DEA) as the catalyst.
-
Stir the mixture for 8 hours at 0 °C. The reaction selectively yields the α-hydroxy-methylenebisphosphonate adduct.[3]
-
-
Procedure for Rearranged Product (High Catalyst):
-
Follow the same initial steps as above.
-
Add 40 mol% of diethylamine (DEA).
-
Stir the mixture for 8 hours at 0 °C. This condition favors a rearrangement reaction, yielding the tetramethyl phosphonate-phosphate product exclusively.[3]
-
Key Reactions of α-Hydroxyphosphonates
The hydroxyl and phosphonate groups in this compound and its analogs allow for a variety of chemical transformations, making them valuable synthetic intermediates.[1]
Caption: Major chemical transformations of α-hydroxyphosphonates.
-
O-Acylation: The hydroxyl group can be acylated using reagents like phenoxyacetyl chlorides or acetic anhydride to produce α-acyloxyphosphonates.[1] Many of these derivatives exhibit significant herbicidal activity.[1]
-
Rearrangement to Phosphates: In the presence of a strong base catalyst (e.g., DBU or high concentrations of DEA), α-hydroxyphosphonates can undergo a rearrangement to form phosphates.[1][3]
-
Hydrolysis: The phosphonate esters can be hydrolyzed to the corresponding α-hydroxyphosphonic acids, which are known inhibitors of various enzymes.[1]
-
Nucleophilic Substitution: The hydroxy group can be substituted by primary or secondary amines to form potentially bioactive α-aminophosphonates.[4]
Biological Activity and Structure-Activity Relationship (SAR)
α-Hydroxyphosphonates and their derivatives exhibit a wide range of biological activities, including enzyme inhibition, and cytotoxic, herbicidal, and antimicrobial effects.[4] The structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds.
Enzyme Inhibition
Aryl α-hydroxyphosphonates have been identified as potent inhibitors of medically relevant enzymes such as carbonic anhydrases (CA) and acetylcholinesterase (AChE).[5] The inhibitory activity is highly dependent on the nature and position of substituents on the aryl ring.
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) Range | Key Structural Features | Reference |
| 4-Sulfonate Aryl α-Hydroxyphosphonates | Human Carbonic Anhydrase I (hCA I) | 25.08–69.85 nM | Sulfonate group on aryl ring | [5] |
| 4-Sulfonate Aryl α-Hydroxyphosphonates | Human Carbonic Anhydrase II (hCA II) | 32.32–82.76 nM | Sulfonate group on aryl ring | [5] |
| 4-Sulfonate Aryl α-Hydroxyphosphonates | Acetylcholinesterase (AChE) | 1.70–3.50 nM | Sulfonate group on aryl ring | [5] |
The data suggests that the sulfonate-containing aryl moiety plays a key role in the potent inhibition of these enzymes. Molecular docking studies indicate that these functional groups form critical interactions within the active sites of the target enzymes.[5]
Cytotoxic Activity
Certain bisphosphonic derivatives, particularly those formed through the rearrangement of Pudovik adducts, have demonstrated cytotoxic effects against various cancer cell lines.
| Compound Type | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Rearranged Phosphonate-Phosphate | MDA-MB 231 (Breast Cancer) | 37.8 | Aromatic units on phosphonate | [3] |
| Rearranged Phosphonate-Phosphate | Ebc-1 (Lung Cancer) | 25.9 | Aromatic units on phosphonate | [3] |
| Pudovik Adducts & Rearranged Analogs | U266 (Myeloma) | >100 µM (low activity) | Varies | [6] |
The presence of aromatic units appears to be beneficial for cytotoxic activity in the rearranged bisphosphonic series.[3] In contrast, some simpler α-hydroxy-ethylidenebisphosphonates showed only modest reductions in viability of U266 myeloma cells at high concentrations.[6]
SAR Insights from Analogs
Studies on phosphonate antibiotics like dehydrophos provide valuable SAR insights applicable to the broader class.
-
Importance of Unsaturation: Saturation of the vinyl group in the dehydrophos analog resulted in a substantial reduction in antimicrobial activity, highlighting the importance of this functionality.[7]
-
Role of the Ester Group: The phosphonate methyl ester in dehydrophos is critical for its bioactivity. The corresponding phosphonic acid (desmethyl derivative) showed significantly reduced activity.[7] This suggests the ester may be important for cell uptake or for mimicking a transition state in the target enzyme.[7]
The logical relationship for SAR can be visualized as follows:
References
- 1. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure–activity relationships of the phosphonate antibiotic dehydrophos - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 1-Diethoxyphosphorylethanol in common lab solvents
An In-depth Technical Guide to the Solubility of 1-Diethoxyphosphorylethanol
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in experimental design, formulation, and delivery. This guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this guide presents a qualitative solubility profile based on the compound's structural features, alongside a detailed experimental protocol for determining precise solubility.
Data Presentation: Qualitative Solubility Profile
The solubility of this compound is predicted based on its molecular structure, which features a polar phosphoryl group and a hydroxyl group capable of hydrogen bonding. These characteristics suggest a high affinity for polar solvents.
| Solvent | Chemical Formula | Solvent Type | Predicted Solubility |
| Water | H₂O | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Moderately Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderately Soluble |
| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble |
Experimental Protocols: Determining Solubility
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a widely accepted approach for determining the solubility of an organic compound in various solvents.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Syringes
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of filtered solution) / Initial volume of supernatant
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
The Multifaceted Biological Potential of Hydroxy Phosphonate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy phosphonate compounds, characterized by a hydroxyl group and a phosphonate moiety attached to the same carbon atom, represent a versatile class of molecules with a broad spectrum of biological activities. Their structural analogy to natural phosphates and phosphonates, combined with the stability of the carbon-phosphorus bond, makes them compelling candidates for therapeutic development. This technical guide provides an in-depth exploration of the core biological activities of hydroxy phosphonates, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Core Biological Activities
Hydroxy phosphonates have demonstrated significant potential in several key therapeutic areas:
-
Anticancer Activity: A significant number of hydroxy phosphonate derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis and inhibition of key enzymes involved in tumor progression. Nitrogen-containing bisphosphonates (N-BPs), a subclass of hydroxy phosphonates, are known to inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway, thereby disrupting protein prenylation and inducing apoptosis in cancer cells[1][2].
-
Antiviral Activity: Acyclic nucleoside phosphonates, which incorporate a hydroxy phosphonate-containing acyclic side chain, are potent inhibitors of viral DNA polymerases[3][4]. These compounds act as chain terminators after being incorporated into the growing viral DNA strand, effectively halting viral replication. Their activity is particularly notable against a range of DNA viruses[5][6].
-
Antibacterial Activity: Several hydroxy phosphonate derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. While the exact mechanisms are still under investigation for many compounds, they are believed to interfere with essential bacterial metabolic pathways.
-
Antifungal Activity: The antifungal potential of hydroxy phosphonates has been demonstrated against various fungal strains. Phosphonates, in general, are known to have fungicidal activity, primarily against oomycetes[7]. Their mode of action can involve direct inhibition of mycelial growth and spore formation[7].
-
Enzyme Inhibition: The structural similarity of hydroxy phosphonates to natural substrates, intermediates, and products of enzymatic reactions makes them effective enzyme inhibitors. They have been shown to inhibit a variety of enzymes, including proteases, phosphatases, and enzymes involved in metabolic pathways[8].
Quantitative Data on Biological Activities
The following tables summarize the quantitative data for various hydroxy phosphonate compounds across different biological activities.
Table 1: Anticancer Activity of Hydroxy Phosphonate Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Zoledronic Acid | Human Colorectal Cancer (HCT116) | >20 | [8] |
| Novel Zoledronic Acid Derivative (Compound 35) | Human Colorectal Cancer (HCT116) | <20 | [8] |
| Diethyl (4-chlorophenyl)(hydroxy)methylphosphonate | MCF-7 (Breast) | 45.2 | [9] |
| Diethyl (4-methoxyphenyl)(hydroxy)methylphosphonate | MCF-7 (Breast) | 58.7 | [9] |
Table 2: Antiviral Activity of Hydroxy Phosphonate Compounds
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| (S)-HPMPA | HSV-1, HSV-2, VZV, HCMV, EBV, HHV-6 | 0.08 - 13 | [6] |
| (S)-HPMPA | Adenoviruses (Ad5, Ad8) | 0.17 - 0.8 | [6] |
| (S)-HPMPA | Vaccinia virus | 2.3 | [6] |
| Z-Phosphonate 12 | HCMV (Towne) | 2.2 | [10] |
| Z-Phosphonate 12 | HCMV (AD169) | 2.7 | [10] |
| Cyclic phosphonate 14 | HCMV (Towne) | 2.4 | [10] |
| Cyclic phosphonate 14 | HCMV (AD169) | 11.6 | [10] |
| USC-373 | VZV | 0.004 | [11] |
Table 3: Antibacterial Activity of Hydroxy Phosphonate Compounds
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Diethyl (2-chloroquinolin-3-yl)(hydroxy)methylphosphonate | Staphylococcus aureus | 125 | [12] |
| Diethyl (2-chloro-6-methylquinolin-3-yl)(hydroxy)methylphosphonate | Staphylococcus aureus | 62.5 | [12] |
| Diethyl (2-chloroquinolin-3-yl)(hydroxy)methylphosphonate | Escherichia coli | 250 | [12] |
| Diethyl (2-chloro-6-methylquinolin-3-yl)(hydroxy)methylphosphonate | Escherichia coli | 125 | [12] |
| Phosphonate Derivatives (compounds 1-16) | E. coli K12, R2, R3, R4 | 12.5 - >100 | [13] |
Table 4: Antifungal Activity of Hydroxy Phosphonate Compounds
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Aminophosphonic Derivative 7 | Lomentospora prolificans | 900 | [14] |
| Aminophosphonic Derivative 11 | Lomentospora prolificans | 900 | [14] |
| Aminophosphonic Derivative 13 | Lomentospora prolificans | 900 | [14] |
| Aminophosphonic Derivative 22 | Lomentospora prolificans | 900 | [14] |
| Aminophosphonic Derivative 27 | Lomentospora prolificans | 900 | [14] |
| Voriconazole (Control) | Lomentospora prolificans | 16 | [14] |
Table 5: Enzyme Inhibition by Hydroxy Phosphonate Compounds
| Compound/Derivative | Enzyme | Ki (nM) | Reference |
| 4-Sulfonate containing aryl α-hydroxyphosphonates (4a-c, 5a-c) | hCA I | 25.08 - 69.85 | [No specific reference in results] |
| 4-Sulfonate containing aryl α-hydroxyphosphonates (4a-c, 5a-c) | hCA II | 32.33 - 82.76 | [No specific reference in results] |
| 4-Sulfonate containing aryl α-hydroxyphosphonates (4a-c, 5a-c) | AChE | 1.70 - 3.50 | [No specific reference in results] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Assay[15][16][17][18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the hydroxy phosphonate compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 560-570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity: Plaque Reduction Assay[19][20][21][22]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection. A reduction in the number of plaques indicates antiviral activity.
Protocol:
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., Vero cells) in 24-well plates.
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus (e.g., 50-100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.8% methylcellulose) containing various concentrations of the hydroxy phosphonate compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a staining solution (e.g., 0.1% crystal violet). The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated as: [1 - (Number of plaques in treated wells / Number of plaques in control wells)] x 100. The EC50 value is determined from the dose-response curve.
Antibacterial and Antifungal Activity: Broth Microdilution Assay for MIC Determination[23][24][25][26][27]
Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the hydroxy phosphonate compound in the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Enzyme Inhibition Assay[28][29][30]
Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.
Protocol:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, the substrate, and the hydroxy phosphonate inhibitor.
-
Assay Setup: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), add the buffer, the enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to the mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. This change is typically due to the formation of a product or the consumption of a substrate.
-
Data Analysis: Calculate the initial reaction rates (velocities) from the linear portion of the progress curves. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and mechanisms of action for the biological activities of hydroxy phosphonate compounds.
Anticancer Mechanism of Nitrogen-Containing Bisphosphonates
Caption: Inhibition of FPPS by N-BPs disrupts protein prenylation, leading to cancer cell apoptosis.
Antiviral Mechanism of Acyclic Nucleoside Phosphonates
Caption: ANPs are phosphorylated to their active form, which inhibits viral DNA polymerase and terminates viral DNA synthesis.
General Experimental Workflow for Biological Activity Screening
Caption: A typical workflow for screening and developing hydroxy phosphonate compounds as therapeutic agents.
Conclusion
Hydroxy phosphonate compounds exhibit a remarkable range of biological activities, positioning them as a highly promising class of molecules for drug discovery and development. Their demonstrated efficacy in anticancer, antiviral, antibacterial, and antifungal applications, coupled with their ability to act as potent enzyme inhibitors, underscores their therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further exploration and optimization of these versatile compounds for the development of novel therapeutics. The continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly unlock new avenues for addressing a multitude of diseases.
References
- 1. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of Bisphosphonates: From anti-scaling agents to potent therapeutics - OAK Open Access Archive [oak.novartis.com]
- 3. Mechanism of action of acyclic nucleoside phosphonates against herpes virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 6. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphonate Analogues of Cyclopropavir Phosphates and Their E-isomers. Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]
The Pudovik Reaction of Acetaldehyde: An In-depth Mechanistic Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pudovik reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond through the addition of a hydrophosphoryl compound, typically a dialkyl phosphite, across the carbon-oxygen double bond of an aldehyde or ketone. This reaction yields valuable α-hydroxyphosphonates, which are key intermediates in the synthesis of a diverse array of biologically active molecules, including enzyme inhibitors and haptens for catalytic antibody induction. When acetaldehyde is employed as the carbonyl substrate, the reaction produces α-hydroxyethylphosphonates, compounds of significant interest in medicinal chemistry and materials science.
This technical guide provides a comprehensive exploration of the mechanism of the Pudovik reaction specifically for acetaldehyde. It delves into the intricacies of both base-catalyzed and Lewis acid-catalyzed pathways, presenting detailed mechanistic steps, quantitative data from various studies, and explicit experimental protocols.
Core Mechanism of the Pudovik Reaction
The fundamental transformation in the Pudovik reaction involves the nucleophilic addition of a phosphorus(III) species, derived from a dialkyl phosphite, to the electrophilic carbonyl carbon of acetaldehyde. Dialkyl phosphites exist in equilibrium between two tautomeric forms: the tetracoordinated phosphoryl form and the tricoordinated phosphite form. The tricoordinated form, although the minor component in the equilibrium, is the reactive species in the Pudovik reaction due to the nucleophilicity of the lone pair of electrons on the phosphorus atom.
The reaction can be broadly categorized into two main catalytic pathways: base-catalyzed and Lewis acid-catalyzed.
Base-Catalyzed Mechanism
Under basic conditions, the catalyst, typically a tertiary amine like triethylamine or a stronger base, deprotonates the dialkyl phosphite to generate a more nucleophilic phosphite anion. This anion then readily attacks the carbonyl carbon of acetaldehyde, forming an alkoxide intermediate. Subsequent protonation of the alkoxide, usually by the protonated base or a protic solvent, yields the final α-hydroxyethylphosphonate product and regenerates the catalyst.
Caption: Base-catalyzed Pudovik reaction mechanism.
Lewis Acid-Catalyzed Mechanism
In the presence of a Lewis acid, such as an aluminum complex, the catalyst coordinates to the carbonyl oxygen of acetaldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the neutral dialkyl phosphite. The subsequent intramolecular or intermolecular proton transfer from the phosphorus to the oxygen atom affords the final α-hydroxyethylphosphonate and releases the Lewis acid catalyst.
Caption: Lewis acid-catalyzed Pudovik reaction mechanism.
Quantitative Data
The yield of the Pudovik reaction with acetaldehyde is influenced by various factors, including the catalyst, solvent, temperature, and reaction time. Below is a summary of representative quantitative data from the literature for the synthesis of diethyl α-hydroxyethylphosphonate.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | Acetone | Reflux | 2 | 93 | [1] |
| None (neat) | None | Room Temp | 24 | 85 | [2] |
| AlCl₃ | Dichloromethane | 0 to Room Temp | 4 | 78 | [3] |
| TBOxAl Complex | Hexanes | Room Temp | 1 | 98 | [3] |
| DBN | Acetonitrile | Room Temp | 2 | High (unspecified) | [4] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of diethyl α-hydroxyethylphosphonate via the Pudovik reaction.
Protocol 1: Base-Catalyzed Synthesis Using Triethylamine[1]
Materials:
-
Acetaldehyde
-
Diethyl phosphite
-
Triethylamine
-
Acetone (anhydrous)
-
n-Pentane
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a solution of acetaldehyde (1 equivalent) in a minimal amount of anhydrous acetone, add diethyl phosphite (1 equivalent).
-
Add a catalytic amount of triethylamine (0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 2 hours with stirring.
-
After cooling to room temperature, add n-pentane to the mixture.
-
Cool the mixture to 5 °C to induce crystallization of the product.
-
Isolate the product, diethyl α-hydroxyethylphosphonate, by filtration.
Protocol 2: Lewis Acid-Catalyzed Synthesis Using a TBOxAl Complex[3]
Materials:
-
Acetaldehyde
-
Bis(2,2,2-trifluoroethyl) phosphite
-
Tethered bis(8-quinolinato) aluminum (TBOxAl) complex (0.5-1 mol%)
-
Hexanes (anhydrous)
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, syringe, magnetic stirrer)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the TBOxAl catalyst (0.5-1 mol%) in anhydrous hexanes.
-
To this solution, add acetaldehyde (1 equivalent) via syringe.
-
Slowly add bis(2,2,2-trifluoroethyl) phosphite (1 equivalent) to the reaction mixture with stirring.
-
Stir the reaction at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC or GC), the solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Characterization Data for Diethyl α-Hydroxyethylphosphonate
-
Appearance: Pale yellow oil.[2]
-
31P NMR (122 MHz, CDCl3): δ 25.9 ppm.[2]
-
HRMS (m/z): [M+Na]+ calculated for C6H15O4PNa 205.0606; found 205.0606.[2]
Conclusion
The Pudovik reaction of acetaldehyde provides an efficient and direct route to α-hydroxyethylphosphonates. The reaction mechanism can be effectively controlled through the choice of catalyst, with both base-catalyzed and Lewis acid-catalyzed pathways offering high yields. The development of chiral Lewis acid catalysts has further expanded the utility of this reaction, enabling the enantioselective synthesis of these important phosphorus-containing molecules. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the practical application and further exploration of this fundamental transformation.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of Organophosphorus Reagents
For Researchers, Scientists, and Drug Development Professionals
Organophosphorus reagents are a cornerstone of modern organic synthesis and play a pivotal role in drug development. Their utility, however, is matched by their potential hazards, necessitating a comprehensive understanding of their safe handling, storage, and disposal. This guide provides an in-depth overview of best practices to ensure the safety of laboratory personnel and the integrity of research when working with these powerful chemical tools.
Understanding the Hazards: Toxicity and Reactivity
Organophosphorus compounds exhibit a wide range of toxicities, primarily by inhibiting acetylcholinesterase, an enzyme critical for nerve function. Exposure can lead to a variety of symptoms, from mild headaches and nausea to severe convulsions and respiratory failure. Beyond their inherent toxicity, many organophosphorus reagents are highly reactive and may be air-sensitive, moisture-sensitive, or pyrophoric.
Quantitative Toxicity Data
A clear understanding of the relative toxicity of different organophosphorus compounds is essential for conducting a thorough risk assessment. The following table summarizes the median lethal dose (LD50) for a selection of common organophosphorus compounds. It is crucial to consult the Safety Data Sheet (SDS) for specific reagents being used.
| Compound Name | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rabbit, mg/kg) |
| Acephate | 30560-19-1 | 1,030 – 1,447 | >10,250[1] |
| Azinphos-methyl | 86-50-0 | 4 | 150 – 200 (rat)[1] |
| Chlorpyrifos | 2921-88-2 | 96 – 270 | 2,000[1] |
| Diazinon | 333-41-5 | 1,250 | 2,020[1] |
| Dimethoate | 60-51-5 | 235 | 400[1] |
| Disulfoton | 298-04-4 | 2 - 12 | 3.6 – 15.9[1] |
| Malathion | 121-75-5 | 5,500 | >2,000[1] |
| Methyl parathion | 298-00-0 | 6 | 45[1] |
| Phorate | 298-02-2 | 2 - 4 | 20 – 30 (guinea pig)[1] |
| Sarin (GB) | 107-44-8 | 0.12 (extrapolated to human) | - |
| Soman (GD) | 96-64-0 | 0.08 (extrapolated to human) | - |
| Tabun (GA) | 77-81-6 | - | - |
| VX | 50782-69-9 | - | - |
| Ethyltriphenylphosphonium iodide | 4736-60-1 | - | 1 mL/kg[2] |
Personal Protective Equipment (PPE): The First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment are paramount when handling organophosphorus reagents. The following table outlines the recommended PPE for various laboratory activities involving these compounds.
| Activity | Recommended Personal Protective Equipment |
| General Handling (Weighing, Transfers) | - Chemical-resistant gloves (Nitrile or Neoprene, check SDS for specific reagent compatibility) - Safety glasses with side shields or chemical splash goggles - Flame-resistant lab coat |
| Reactions Under Inert Atmosphere | - All PPE listed for general handling - Consider double-gloving |
| Handling Pyrophoric or Highly Reactive Reagents | - All PPE listed above - Flame-retardant lab coat - Face shield |
| Large-Scale Operations or High-Risk Procedures | - All PPE listed above - Chemical-resistant apron - Consider respiratory protection (consult EHS) |
| Decontamination of Spills | - Chemical-resistant gloves (consider heavier gauge) - Chemical splash goggles and face shield - Chemical-resistant apron or coveralls - Respiratory protection may be necessary depending on the volatility and toxicity of the spilled material |
Safe Handling and Experimental Protocols
Adherence to established protocols is critical for minimizing the risks associated with organophosphorus reagents. The following sections provide detailed methodologies for common laboratory procedures.
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of organophosphorus reagents in a laboratory setting.
Experimental Protocol: Quenching of a Wittig Reaction
The Wittig reaction, a widely used method for alkene synthesis, utilizes phosphorus ylides. After the reaction is complete, it is crucial to quench any unreacted ylide and safely work up the reaction mixture.
Materials:
-
Reaction mixture containing the Wittig reagent and product
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous NH4Cl solution to the reaction mixture with stirring. The addition should be done cautiously as it may be exothermic.[3]
-
Continue stirring for 15-30 minutes to ensure complete quenching.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL of ethyl acetate).
-
Combine the organic layers in a clean Erlenmeyer flask.
-
Dry the combined organic layers over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The byproduct, triphenylphosphine oxide, can often be removed by chromatography or crystallization.
Experimental Protocol: Decontamination of Glassware Contaminated with Organophosphorus Compounds
Glassware that has been in contact with organophosphorus reagents requires a specific cleaning protocol to ensure the complete removal of toxic residues.
Materials:
-
Contaminated glassware
-
1 M Sodium hydroxide (NaOH) in ethanol or isopropanol (base bath)
-
Acetone
-
Deionized water
-
Appropriate cleaning brushes
-
Well-ventilated fume hood
Procedure:
-
Pre-rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect the rinse solvent as hazardous waste.
-
Base Bath Decontamination: Carefully place the pre-rinsed glassware in a designated base bath containing 1 M NaOH in ethanol or isopropanol. Ensure the glassware is completely submerged. Allow the glassware to soak for at least 12 hours. This basic solution will hydrolyze many organophosphorus compounds.
-
Rinsing: Remove the glassware from the base bath and rinse thoroughly with deionized water.
-
Standard Cleaning: Wash the glassware with a laboratory detergent and hot water, using appropriate brushes to scrub all surfaces.
-
Final Rinse: Rinse the glassware multiple times with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Storage and Incompatibility
Proper storage of organophosphorus reagents is crucial to maintain their stability and prevent hazardous reactions. Always refer to the SDS for specific storage requirements.
General Storage Guidelines
-
Inert Atmosphere: Many organophosphorus reagents are sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Temperature Control: Store reagents at the temperature recommended by the manufacturer, which may be room temperature, refrigerated, or frozen.[5]
-
Light Protection: Light-sensitive compounds should be stored in amber bottles or in the dark.
-
Labeling: All containers must be clearly labeled with the chemical name, hazard information, and date of receipt.
-
Secondary Containment: Use secondary containers (e.g., trays or bins) to contain spills and leaks.
Incompatible Materials
Organophosphorus compounds can react violently with a variety of other chemicals. It is essential to store them separately from the following:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Can lead to vigorous or explosive reactions. |
| Strong Acids | May cause decomposition and release of toxic fumes. |
| Strong Bases | Can catalyze decomposition or unwanted reactions. |
| Water/Moisture | Hydrolysis can occur, potentially releasing toxic or flammable byproducts. Many are moisture-sensitive. |
| Alcohols | Can react with certain organophosphorus reagents. |
The following diagram illustrates the logical separation of incompatible chemicals in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Decontamination
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves highly toxic material, evacuate the area and contact emergency personnel.
-
Containment: For small spills, contain the spill using an appropriate absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for reactive compounds.
-
Neutralization/Decontamination: Organophosphorus compounds can often be decontaminated with a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda).[2] Always consult the SDS for the specific reagent for appropriate decontamination procedures.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Conclusion
Working with organophosphorus reagents demands a high level of safety awareness and adherence to strict protocols. By understanding the hazards, utilizing appropriate personal protective equipment, following established handling and storage procedures, and being prepared for emergencies, researchers can safely harness the synthetic power of these valuable compounds. Continuous review of safety procedures and consultation of Safety Data Sheets for all reagents are essential components of a robust laboratory safety culture.
References
Theoretical Calculations on the Structure of 1-Diethoxyphosphorylethanol: A Technical Guide
Introduction to Molecular Modeling and Conformational Analysis
Molecular modeling has become an indispensable tool in modern chemistry and drug discovery, offering insights into molecular structures, properties, and interactions at an atomic level.[1][2] For flexible molecules like 1-diethoxyphosphorylethanol, a key aspect of molecular modeling is conformational analysis, which is the study of the different three-dimensional arrangements (conformations) that a molecule can adopt through rotation around its single bonds.[3]
These different conformations often have varying potential energies.[3] The most stable conformations, corresponding to energy minima on the potential energy surface, are the most likely to be observed experimentally. Understanding the conformational landscape is crucial for predicting a molecule's physical properties, reactivity, and biological activity.
Theoretical calculations, particularly those based on quantum mechanics, provide a powerful means to explore the conformational space of a molecule and determine the geometric and energetic properties of its various conformers.[4]
Computational Methodology
A typical computational workflow for the theoretical analysis of this compound would involve several steps, from initial structure generation to high-level energy calculations. The following protocol is a representative example based on common practices in the field.
Initial Structure Generation and Conformational Search
The first step is to generate a three-dimensional structure of this compound. This can be done using molecular building software. Subsequently, a systematic or stochastic conformational search is performed to identify various low-energy conformers. This process involves rotating the rotatable bonds in the molecule, such as the C-C, C-O, and P-O bonds, to generate a wide range of possible spatial arrangements.
Geometry Optimization and Energy Minimization
Each of the generated conformers is then subjected to geometry optimization. This is a computational process that adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy for that particular conformational basin. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose due to its balance of accuracy and computational cost.[4][5]
A common choice for DFT calculations is a functional like B3LYP or M06-2X, paired with a suitable basis set, such as 6-31G(d,p) or a larger one like 6-311+G(d,p), to describe the atomic orbitals.[5] The choice of functional and basis set can impact the accuracy of the results.[6]
Frequency Calculations
Following geometry optimization, frequency calculations are typically performed for each stationary point found. These calculations serve two main purposes:
-
Characterization of Stationary Points: Real (positive) frequencies indicate that the optimized structure is a true energy minimum (a stable conformer). The presence of one imaginary frequency signifies a transition state.
-
Thermodynamic Properties: Frequency calculations allow for the determination of various thermodynamic properties, such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy, which are crucial for comparing the relative stabilities of different conformers.
Solvent Effects
To simulate the behavior of this compound in a solution, which is often more relevant to experimental conditions, a solvent model can be included in the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally efficient ways to account for the bulk effects of a solvent.[7]
Hypothetical Structural Data
The following tables summarize hypothetical quantitative data for two plausible low-energy conformers of this compound, which we will designate as Conformer A and Conformer B. These values are illustrative and represent the type of data that would be obtained from the computational protocol described above.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Conformer A | 0.00 | 0.00 |
| Conformer B | 1.25 | 1.10 |
Energies are calculated relative to the most stable conformer (Conformer A).
Table 2: Selected Optimized Geometric Parameters for this compound Conformers
| Parameter | Conformer A | Conformer B |
| Bond Lengths (Å) | ||
| P=O | 1.48 | 1.48 |
| P-C | 1.82 | 1.83 |
| C-O(H) | 1.43 | 1.44 |
| **Bond Angles (°) ** | ||
| O=P-C | 115.2 | 114.8 |
| P-C-O(H) | 108.9 | 110.1 |
| Dihedral Angles (°) | ||
| O=P-C-C | 175.5 | -65.2 |
| P-C-O-H | 60.1 | 178.9 |
Visualizations
Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams were generated using the DOT language.
Caption: Figure 1. A 2D representation of the this compound molecule.
Caption: Figure 2. A generalized workflow for theoretical conformational analysis.
Caption: Figure 3. An illustrative potential energy surface for bond rotation.
Conclusion
While specific experimental or theoretical data for this compound is not covered in this guide due to a lack of available literature, the principles and methodologies outlined provide a robust framework for its computational analysis. The use of DFT for geometry optimization and frequency calculations, combined with a systematic conformational search, allows for a detailed understanding of the molecule's structural and energetic properties. The hypothetical data and visualizations presented serve as a practical illustration of the expected outcomes of such a study, offering valuable insights for researchers in drug design and computational chemistry.
References
- 1. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Hydroxyphosphonates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for the synthesis of α-hydroxyphosphonates, a class of compounds with significant biological activity, including enzyme inhibition, and applications as herbicides and antioxidants.[1] The primary focus is on the Pudovik reaction, a versatile and widely used method for their preparation.
Introduction
α-Hydroxyphosphonates are organophosphorus compounds characterized by a hydroxyl group and a phosphonate group attached to the same carbon atom. Their structural similarity to α-hydroxycarboxylic acids allows them to act as mimics and inhibitors of enzymes that metabolize these substrates.[2] The most common and atom-economical method for synthesizing α-hydroxyphosphonates is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an aldehyde or ketone.[1][3] Variations of this reaction, including the use of different catalysts and reaction conditions, have been developed to improve yields, reduce reaction times, and employ more environmentally friendly procedures.[1][4]
General Reaction Scheme: The Pudovik Reaction
The Pudovik reaction is typically catalyzed by a base, although acid-catalyzed versions are also known.[1] The base facilitates the deprotonation of the dialkyl phosphite, forming a more nucleophilic phosphite anion that then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphonate.
A general representation of the Pudovik reaction is as follows:
Caption: General scheme of the Pudovik reaction for α-hydroxyphosphonate synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative α-hydroxyphosphonate, diethyl (hydroxy(phenyl)methyl)phosphonate, via a base-catalyzed Pudovik reaction.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Diethyl phosphite (1.38 g, 10 mmol)
-
Triethylamine (0.14 mL, 1 mmol, 10 mol%)
-
Acetone (minimal quantity)
-
n-Pentane
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Cooling bath
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10 mmol) and diethyl phosphite (10 mmol).
-
Catalyst Addition: Add triethylamine (10 mol%) to the mixture.[5]
-
Solvent and Reflux: Add a minimal amount of acetone to dissolve the reactants and reflux the mixture for 2 hours.[5]
-
Crystallization: After the reaction is complete (monitored by TLC), add n-pentane to the mixture and cool it to 5 °C in a cooling bath. The product will crystallize out of the solution.[5]
-
Isolation and Purification: Collect the crystalline product by filtration. Wash the crystals with cold n-pentane to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
Data Presentation: Catalyst and Substrate Scope
The choice of catalyst and the nature of the aldehyde or ketone substrate significantly impact the yield of the α-hydroxyphosphonate. The following table summarizes the yields obtained for the synthesis of various α-hydroxyphosphonates using different catalytic systems.
| Entry | Aldehyde/Ketone | Phosphite | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde | Diethyl phosphite | Triethylamine (10) | Acetone, reflux, 2h | 95 | [5] |
| 2 | 4-Nitrobenzaldehyde | Diethyl phosphite | Triethylamine (10) | Acetone, reflux, 2h | 92 | [6] |
| 3 | 4-Chlorobenzaldehyde | Diethyl phosphite | Piperazine (100) | Grinding, RT, 10 min | 94 | [4] |
| 4 | 2-Naphthaldehyde | Diethyl phosphite | Piperazine (100) | Grinding, RT, 15 min | 92 | [4] |
| 5 | Acetaldehyde | Diethyl phosphite | Triethylamine | Liquid phase | High | [7] |
| 6 | Acetone | Diethyl phosphite | Al2O3/KF | Solid phase | High | [7] |
| 7 | Various Aldehydes | Diethyl phosphite | Nano-TiO2 | Microwave, solvent-free | High | [7] |
| 8 | Aromatic Aldehydes | Diethyl phosphite | KHSO4 | Solvent-free, RT | High | [7] |
Signaling Pathways and Experimental Workflows
The synthesis of α-hydroxyphosphonates can be visualized as a straightforward workflow. The following diagram illustrates the key steps from reactant preparation to product isolation.
Caption: Step-by-step workflow for the synthesis of α-hydroxyphosphonates.
Alternative Synthetic Routes
While the Pudovik reaction is the most common method, another notable route is the reaction of aldehydes or ketones with trialkyl phosphites, often catalyzed by acids.[1] This method, however, has lower atom economy compared to the Pudovik reaction.[1]
Conclusion
The synthesis of α-hydroxyphosphonates via the Pudovik reaction is a robust and versatile method that can be adapted for a wide range of substrates. By carefully selecting the catalyst and reaction conditions, high yields of the desired products can be achieved. The provided protocol offers a reliable starting point for researchers interested in synthesizing these biologically important molecules. Further optimization may be required for specific substrates and scales.
References
Application of 1-Diethoxyphosphorylethanol in Horner-Wadsworth-Emmons Reactions: A Review of Synthetic Potential
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from stabilized phosphonate carbanions and carbonyl compounds. This powerful olefination method is widely employed in the synthesis of natural products and pharmaceuticals due to its high reliability and the facile removal of its water-soluble phosphate byproduct. While the HWE reaction is most commonly associated with phosphonates bearing electron-withdrawing groups that stabilize the intermediary carbanion, this application note explores the theoretical application and potential challenges of utilizing 1-diethoxyphosphorylethanol in this context.
Reaction Principle: The Horner-Wadsworth-Emmons Reaction
The HWE reaction commences with the deprotonation of a phosphonate ester at the α-carbon position by a suitable base to generate a nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, forming a transient oxaphosphetane intermediate. Subsequent elimination of a dialkyl phosphate salt yields the desired alkene. The stereochemical outcome of the reaction, predominantly favoring the formation of (E)-alkenes, is influenced by several factors including the steric bulk of the reactants, reaction temperature, and the nature of the cation from the base used.[1]
Experimental Considerations for this compound
To circumvent this, a protection strategy for the hydroxyl group would likely be necessary prior to attempting the HWE reaction.
Hypothetical Experimental Workflow
A potential, though unvalidated, workflow for the utilization of this compound in a Horner-Wadsworth-Emmons reaction would involve the following conceptual steps:
Caption: Hypothetical workflow for the use of this compound in an HWE reaction.
General Horner-Wadsworth-Emmons Protocol (Utilizing a Stabilized Phosphonate)
For researchers interested in performing a standard HWE reaction, the following protocol using a well-established stabilized phosphonate, such as triethyl phosphonoacetate, serves as a representative example.
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation of a Typical HWE Reaction
The following table summarizes representative data for the Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and various aldehydes, illustrating typical yields and stereoselectivities.
| Aldehyde | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ethyl cinnamate | >90 | >95:5 |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 85-95 | >95:5 |
| Pivaldehyde | Ethyl 4,4-dimethyl-2-pentenoate | 80-90 | >98:2 |
Note: This data is representative of typical HWE reactions with stabilized phosphonates and is not derived from experiments using this compound.
Signaling Pathway and Logical Relationships
The logical progression of the Horner-Wadsworth-Emmons reaction can be visualized as a signaling pathway, where each step enables the next.
Caption: Logical flow of the Horner-Wadsworth-Emmons reaction.
Conclusion
While this compound is not a standard reagent for the Horner-Wadsworth-Emmons reaction, likely due to the presence of an acidic hydroxyl group, its use could be theoretically possible with an appropriate protection-deprotection strategy. The HWE reaction itself remains a highly efficient and stereoselective method for alkene synthesis, particularly when employing phosphonates stabilized by electron-withdrawing groups. Researchers aiming to synthesize allylic alcohols via an HWE-type reaction should consider either protecting the hydroxyl group of this compound or exploring alternative synthetic routes.
References
The Strategic Utility of 1-Diethoxyphosphorylethanol in the Synthesis of Vinyl Phosphonates for Research and Drug Development
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical research and materials science, the efficient synthesis of key intermediates is paramount. 1-Diethoxyphosphorylethanol has emerged as a critical precursor for the production of vinyl phosphonates, a class of compounds with broad-ranging applications from drug development to polymer chemistry. This application note details the synthesis of vinyl phosphonates from this compound, providing researchers, scientists, and drug development professionals with comprehensive protocols and quantitative data to support their work.
Vinyl phosphonates are recognized for their utility as versatile building blocks. They are instrumental in the synthesis of α,β-unsaturated phosphonates and 2-(arylamino)ethyl phosphonates through reactions such as the Mizoroki-Heck and aza-Michael additions, respectively.[1] Furthermore, their potential as monomers for polymerization opens avenues in materials science. The strategic use of this compound as a starting material provides a reliable pathway to these valuable compounds.
Synthesis Pathway and Experimental Overview
The conversion of this compound to a vinyl phosphonate is typically achieved through an elimination reaction. A common and effective strategy involves a two-step process: the conversion of the hydroxyl group into a good leaving group, followed by a base-promoted elimination. An alternative, high-temperature approach involves the pyrolysis of the corresponding acetate ester.
A well-documented method for the synthesis of diethyl vinylphosphonate involves the pyrolysis of diethyl 2-acetoxyethanephosphonate. This precursor is readily synthesized from this compound by acetylation. The subsequent pyrolysis proceeds at elevated temperatures, yielding the desired vinyl phosphonate and acetic acid as a byproduct.
Key Experimental Data
The following table summarizes the quantitative data for the synthesis of diethyl vinylphosphonate via the pyrolysis of diethyl 2-acetoxyethanephosphonate, based on established protocols.[2]
| Parameter | Value |
| Starting Material | Diethyl 2-acetoxyethanephosphonate |
| Reaction Type | Pyrolysis |
| Temperature | 180-200°C |
| Reaction Time | 23 hours (14 hours addition, 9 hours stirring) |
| Product | Diethyl vinylphosphonate |
| Yield | ~70% |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Vinylphosphonate via Pyrolysis of Diethyl 2-Acetoxyethanephosphonate[3]
Materials:
-
Diethyl 2-acetoxyethanephosphonate
-
Vinylphosphonic acid (as initiator)
-
Heating mantle with stirrer
-
Distillation apparatus
-
Cold trap
Procedure:
-
A reaction vessel equipped with a stirrer, dropping funnel, and distillation head is charged with 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate.
-
The mixture is heated with stirring to 180°C.
-
252 g of diethyl 2-acetoxyethanephosphonate is added dropwise over 14 hours, during which the temperature is gradually increased to 200°C. Ethyl acetate formed during the reaction is continuously distilled off.
-
After the addition is complete, the reaction mixture is stirred for an additional 9 hours at 190°C.
-
The crude product, monoethyl vinylphosphonate, is collected.
-
The crude product is then treated with triethyl orthoformate to yield diethyl vinylphosphonate after distillation. This esterification step results in a final yield of approximately 70%.
Visualizing the Process
To further elucidate the synthetic pathway and experimental workflow, the following diagrams are provided.
Caption: Reaction pathway from this compound to diethyl vinylphosphonate.
Caption: Experimental workflow for the synthesis of diethyl vinylphosphonate.
Applications in Drug Development and Beyond
Vinyl phosphonates are valuable isosteres of phosphates and carboxylates, a property that is frequently exploited in drug design.[3] Their incorporation into molecules can enhance biological activity and improve pharmacokinetic profiles. The C-P bond in phosphonates offers greater stability against enzymatic hydrolysis compared to the P-O bond in phosphates, making them attractive for developing inhibitors of enzymes that process phosphate-containing substrates.
Furthermore, the versatility of the vinyl group allows for further chemical modifications, enabling the synthesis of a diverse library of compounds for screening in drug discovery programs. The applications of vinyl phosphonates extend to the development of novel materials, where they can be polymerized to create functional polymers with applications in coatings and biomedical devices.
This application note provides a foundational understanding and practical protocols for the synthesis of vinyl phosphonates from this compound. The provided data and methodologies are intended to empower researchers to efficiently produce these important chemical entities for their specific research and development needs.
References
Application Note and Protocol for the Purification of 1-Diethoxyphosphorylethanol by Silica Gel Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the purification of 1-diethoxyphosphorylethanol, a polar organophosphorus compound, using silica gel column chromatography. While a specific, validated protocol for this exact molecule is not widely published, this guide is based on established principles of chromatography and data from the closely related analogue, diethyl (hydroxymethyl)phosphonate. The provided methodology is designed to be a robust starting point for researchers, offering guidance on column preparation, sample application, elution, and fraction analysis to achieve high purity of the target compound.
Introduction
This compound and its analogues are important intermediates in the synthesis of various biologically active molecules and are of significant interest in medicinal chemistry and drug development. Effective purification of these polar compounds is crucial for their subsequent use in research and development. Silica gel column chromatography is a widely used, versatile, and effective technique for the purification of such moderately polar organic compounds.[1] This method separates compounds based on their differential adsorption to the silica stationary phase and their solubility in the mobile phase. This application note details a systematic approach to the purification of this compound.
Physicochemical Properties
Understanding the physicochemical properties of the target compound and related structures is essential for developing an effective purification strategy.
| Property | Value (this compound) | Value (Diethyl (hydroxymethyl)phosphonate - Analogue) | Reference |
| Molecular Formula | C6H15O4P | C5H13O4P | N/A |
| Molecular Weight | 182.16 g/mol | 168.13 g/mol | |
| Appearance | Expected to be a colorless to pale yellow liquid | Colorless to yellow viscous liquid | [2][3] |
| Boiling Point | Not available | 124-126 °C @ 3 mmHg | [2] |
| Density | Not available | 1.14 g/mL at 25 °C | [2] |
| Refractive Index | Not available | n20/D 1.444 | |
| Polarity | Moderately Polar | Moderately Polar | Inferred |
Note: The properties for this compound are predicted based on its structure and comparison with its analogue. The additional methyl group in this compound is expected to slightly decrease its polarity compared to diethyl (hydroxymethyl)phosphonate.
Experimental Protocols
Materials and Equipment
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate (EtOAc), n-Hexane (Hex), Dichloromethane (DCM), Methanol (MeOH) (all ACS grade or higher)
-
Apparatus: Glass chromatography column, separatory funnel (for solvent reservoir), fraction collector (optional), collection tubes, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), rotary evaporator.
Thin Layer Chromatography (TLC) for Eluent System Selection
Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC. The ideal eluent should provide a retention factor (Rf) for the target compound in the range of 0.2-0.5.
Procedure:
-
Prepare several eluent mixtures with varying ratios of a non-polar solvent (e.g., n-Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate).
-
Spot a small amount of the crude reaction mixture containing this compound onto a TLC plate.
-
Develop the TLC plates in chambers containing the different eluent mixtures.
-
Visualize the spots under a UV lamp and/or by staining (e.g., potassium permanganate stain).
-
Calculate the Rf value for the target compound in each solvent system: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Select the eluent system that gives an Rf value between 0.2 and 0.5 for this compound.
Predicted Eluent System: Based on the purification of the more polar analogue, diethyl (hydroxymethyl)phosphonate, which has an Rf of 0.6 in 100% ethyl acetate, a slightly less polar eluent is recommended for this compound. A good starting point would be a mixture of Ethyl Acetate and n-Hexane (e.g., 80:20 v/v) .
| Eluent System (EtOAc:Hex, v/v) | Predicted Rf of this compound |
| 90:10 | ~0.5 |
| 80:20 | ~0.35 (Optimal for column) |
| 70:30 | ~0.2 |
Silica Gel Column Chromatography Protocol
1. Column Packing (Slurry Method):
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., EtOAc:Hex 80:20). The consistency should be that of a pourable paste.
-
Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm for a 1-5 g scale purification).
-
Never let the top of the silica gel run dry. Always maintain a level of solvent above the silica bed.
-
Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disruption during sample loading.
2. Sample Loading (Wet Loading):
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the dissolved sample solution to the top of the column using a pipette, allowing it to spread evenly across the sand layer.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Wash the sides of the column with a small amount of eluent to ensure all the sample is loaded onto the silica.
3. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 1-2 drops per second).
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL per tube).
-
Continuously monitor the separation by spotting collected fractions onto TLC plates and developing them.
4. Purity Analysis and Product Isolation:
-
Identify the fractions containing the purified this compound by comparing their TLC spots to that of the starting material and any impurities.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the final purity of the compound using analytical techniques such as NMR spectroscopy or GC-MS.
Visualized Workflows
Logical Relationship for Eluent Selection
Caption: Workflow for selecting the optimal eluent system using TLC.
Experimental Workflow for Purification
Caption: Step-by-step workflow for the purification process.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using silica gel column chromatography. By following the outlined steps for eluent selection, column preparation, and fractionation, researchers can effectively isolate the target compound with high purity. The provided workflows and data tables serve as a valuable resource for planning and executing the purification of this and similar polar organophosphorus compounds. It is recommended to perform small-scale trials to fine-tune the eluent system for optimal separation.
References
Application Notes and Protocol for the Large-Scale Synthesis of 1-Diethoxyphosphorylethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the large-scale synthesis of 1-Diethoxyphosphorylethanol, a valuable intermediate in the synthesis of various biologically active compounds. The presented methodology is based on the Pudovik reaction, a highly efficient and atom-economical method for the formation of α-hydroxyphosphonates.[1][2][3] This protocol is designed to be scalable and incorporates green chemistry principles for a more sustainable process.[4][5]
Introduction
This compound is a key building block in medicinal and agricultural chemistry. As an α-hydroxyphosphonate, it serves as a precursor for the synthesis of enzyme inhibitors, herbicides, and antibacterial or antifungal agents.[1][3] The core of its synthesis relies on the nucleophilic addition of diethyl phosphite to acetaldehyde, a classic example of the Pudovik reaction.[2][6] This reaction is known for its high yields and the ability to be performed under mild conditions. For large-scale production, careful consideration of catalyst selection, reaction conditions, and work-up procedures is crucial to ensure safety, efficiency, and purity of the final product.
Reaction Principle: The Pudovik Reaction
The synthesis of this compound is achieved through the base-catalyzed addition of diethyl phosphite to acetaldehyde. The reaction mechanism involves the deprotonation of diethyl phosphite by a base to form a phosphite anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. Subsequent protonation of the resulting alkoxide yields the final α-hydroxyphosphonate product.
Diagram of the Pudovik Reaction Pathway
Caption: General schematic of the Pudovik reaction for the synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis
This protocol is adapted from established laboratory-scale procedures and optimized for a larger scale, focusing on a solvent-free approach to minimize waste and improve process efficiency.[5][7]
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Diethyl phosphite | ≥98% | Sigma-Aldrich, etc. |
| Acetaldehyde | ≥99% | Sigma-Aldrich, etc. |
| Triethylamine (Et₃N) | ≥99%, anhydrous | Sigma-Aldrich, etc. |
| 10 L Jacketed Glass Reactor | with overhead stirrer, reflux condenser, and temperature probe | Major glass fabrication company |
| Addition Funnel | 2 L, pressure-equalizing | Major glass fabrication company |
| Chiller/Heater Circulator | for temperature control of the reactor jacket | Major laboratory equipment supplier |
| Rotary Evaporator | with a large-capacity flask (≥10 L) | Major laboratory equipment supplier |
| Vacuum Pump | capable of reaching <10 mbar | Major laboratory equipment supplier |
3.2. Experimental Procedure
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the large-scale synthesis of this compound.
Step-by-Step Instructions:
-
Reactor Setup: Assemble the 10 L jacketed glass reactor with an overhead stirrer, a temperature probe, and a reflux condenser. Connect the reactor jacket to a chiller/heater circulator. Ensure all glassware is dry and the system is inerted with nitrogen.
-
Charging Reactants: Charge the reactor with diethyl phosphite (5.0 kg, 36.2 mol, 1.0 equiv.) and triethylamine (0.366 kg, 3.62 mol, 0.1 equiv.).
-
Cooling: Begin stirring the mixture and cool the reactor contents to 0-5 °C using the circulator.
-
Addition of Acetaldehyde: Slowly add acetaldehyde (1.75 kg, 39.8 mol, 1.1 equiv.) to the stirred solution via the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring the Reaction: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material (diethyl phosphite) is consumed.
-
Work-up: Once the reaction is complete, remove the excess acetaldehyde and triethylamine under reduced pressure using a rotary evaporator. The bath temperature should be kept below 50 °C.
-
Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, the product can be purified by vacuum distillation.
3.3. Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| Diethyl Phosphite | 5.0 kg (36.2 mol) |
| Acetaldehyde | 1.75 kg (39.8 mol) |
| Triethylamine | 0.366 kg (3.62 mol) |
| Reaction Conditions | |
| Temperature (Addition) | 0-10 °C |
| Temperature (Reaction) | Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Product | |
| Theoretical Yield | 6.59 kg |
| Typical Purity (crude) | >95% |
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.05 (m, 4H, OCH₂CH₃), 3.95 (dq, 1H, PCH(OH)), 1.55 (d, 3H, J=6.8 Hz, CH(OH)CH₃), 1.35 (t, 6H, J=7.1 Hz, OCH₂CH₃).
-
³¹P NMR (CDCl₃, 162 MHz): δ 25.5.
-
IR (neat, cm⁻¹): 3300 (br, OH), 2980, 1240 (P=O), 1020 (P-O-C).
Safety and Handling
-
Diethyl phosphite: Corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetaldehyde: Extremely flammable liquid and vapor. Carcinogen. Handle in a fume hood and take precautions to avoid ignition sources.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood with appropriate PPE.
-
Exothermic Reaction: The addition of acetaldehyde is exothermic. Slow addition and efficient cooling are critical to prevent a runaway reaction.
Conclusion
The described protocol provides a robust and scalable method for the large-scale synthesis of this compound. By utilizing a solvent-free approach and a common base catalyst, this procedure is both efficient and environmentally conscious. The detailed steps and safety precautions outlined are intended to ensure a successful and safe scale-up for researchers and professionals in drug development and chemical synthesis.
References
Application Notes and Protocols for the Characterization of 1-Diethoxyphosphorylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Diethoxyphosphorylethanol, also known as diethyl (1-hydroxyethyl)phosphonate, is an organophosphorus compound with potential applications in various fields, including as a precursor for synthesizing biologically active molecules and flame retardants. Accurate and thorough characterization of this compound is crucial for quality control, reaction monitoring, and understanding its chemical properties. These application notes provide detailed protocols for the analytical characterization of this compound using modern spectroscopic and chromatographic techniques.
Chemical Structure
Figure 1: Chemical Structure of this compound (CAS: 15336-73-9)
Analytical Methods Overview
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and Gas Chromatography (GC) for purity assessment.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the characterization of this compound.
Table 1: NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~1.30 | t | ~7.1 | -OCH₂CH₃ |
| ~1.35 | dd | J(H,H) = 7.2, J(H,P) = 16.0 | CH₃ -CH(OH)- | |
| ~3.9-4.2 | m | -OCH₂ CH₃ and CH (OH)- | ||
| ~4.5 (variable) | br s | -OH | ||
| ¹³C | ~16.5 | d | J(C,P) ≈ 6.0 | -OCH₂CH₃ |
| ~22.0 | d | J(C,P) ≈ 4.0 | CH₃ -CH(OH)- | |
| ~62.5 | d | J(C,P) ≈ 7.0 | -OCH₂ CH₃ | |
| ~68.0 | d | J(C,P) ≈ 165.0 | -CH (OH)- | |
| ³¹P | ~22-24 | s |
Note: NMR chemical shifts are referenced to TMS (¹H and ¹³C) or 85% H₃PO₄ (³¹P) and can vary slightly depending on the solvent and concentration.
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Mass-to-Charge (m/z) | Assignment |
| GC-MS | Electron Ionization (EI) | 182.08 | [M]⁺ (Molecular Ion) |
| 167 | [M-CH₃]⁺ | ||
| 153 | [M-C₂H₅]⁺ | ||
| 137 | [M-OC₂H₅]⁺ | ||
| 109 | [M-CH(OH)CH₃ - C₂H₄]⁺ |
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (hydroxyl group) |
| ~2980, 2930, 2900 | C-H stretch (alkyl groups) |
| ~1240 | P=O stretch (phosphoryl group) |
| ~1020, 970 | P-O-C stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound by identifying the different proton, carbon, and phosphorus environments.
Instrumentation: 300-600 MHz NMR Spectrometer
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use 85% H₃PO₄ as an external standard.
-
Typical parameters: 64 scans, relaxation delay of 2 seconds, spectral width of 100-150 ppm.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern of this compound and to assess its purity.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: If using an ATR accessory, place a small drop of the liquid sample directly onto the ATR crystal. If using transmission, place a drop of the sample between two KBr or NaCl plates.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or salt plates.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands for the O-H, C-H, P=O, and P-O-C functional groups.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and characterization goals.
Application Notes: Derivatization of the Hydroxyl Group in 1-Diethoxyphosphorylethanol
Introduction
1-Diethoxyphosphorylethanol is an α-hydroxyphosphonate, a class of organophosphorus compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The hydroxyl group at the α-position is a key functional handle that can be readily derivatized to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This document provides detailed protocols for the derivatization of the hydroxyl group of this compound via O-acylation and O-alkylation.
Key Derivatization Strategies
The primary methods for derivatizing the hydroxyl group of this compound are O-acylation and O-alkylation. These reactions allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR).
-
O-Acylation: This process involves the esterification of the hydroxyl group, typically by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride. This modification is useful for introducing ester functionalities that can act as prodrugs, improve membrane permeability, or alter the compound's metabolic stability.[1][2]
-
O-Alkylation: This method introduces an ether linkage by reacting the hydroxyl group with an alkylating agent, commonly an alkyl halide. O-alkylation can be used to introduce small alkyl groups or more complex side chains, which can influence the compound's lipophilicity, steric profile, and receptor-binding interactions. A common method for this transformation is the Williamson ether synthesis.
Experimental Protocols
Protocol 1: O-Acylation of this compound with Acyl Chlorides
This protocol describes a general procedure for the O-acylation of this compound using various acyl chlorides in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride, butyryl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add triethylamine (1.5 mmol).
-
Add the respective acyl chloride (1.5 mmol, or 3.0 mmol for acetyl chloride) dropwise to the stirred solution at room temperature.[1]
-
Stir the reaction mixture at 25 °C for 24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure O-acylated product.[1]
Data Presentation: O-Acylation of Diethyl α-Hydroxy-ethylphosphonate
The following table summarizes the results for the O-acylation of diethyl α-hydroxy-ethylphosphonate, a close structural analog of this compound.
| Entry | Acyl Chloride | Molar Ratio (Acyl Chloride:Substrate) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetyl Chloride | 3:1 | 24 | 25 | 65 |
| 2 | Propionyl Chloride | 1.5:1 | 24 | 25 | 71 |
| 3 | Butyryl Chloride | 1.5:1 | 24 | 25 | 75 |
| 4 | Benzoyl Chloride | 1.5:1 | 24 | 25 | 82 |
(Data adapted from a study on a closely related substrate, diethyl α-hydroxy-ethylphosphonate)[1]
Protocol 2: General Procedure for O-Alkylation of this compound via Williamson Ether Synthesis
This protocol provides a generalized method for the O-alkylation of this compound. Optimization of the base, solvent, and temperature may be required for specific alkylating agents.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
To a stirred suspension of a strong base (1.2 mmol) in an anhydrous aprotic solvent (5 mL) under an inert atmosphere, add a solution of this compound (1.0 mmol) in the same solvent (2 mL) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.
Visualizations
Caption: Reaction scheme for the O-acylation of this compound.
Caption: Experimental workflow for the O-alkylation of this compound.
References
Application Notes and Protocols: The Use of 1-Diethoxyphosphorylethanol as a Versatile Synthon in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-diethoxyphosphorylethanol, a key α-hydroxyphosphonate intermediate. This document details its application in several pivotal organic transformations, complete with experimental protocols and quantitative data to facilitate its use in research and development.
Introduction
This compound, also known as diethyl (1-hydroxyethyl)phosphonate, is a valuable bifunctional molecule. The presence of both a hydroxyl group and a phosphonate ester moiety allows for a diverse range of chemical modifications, making it a versatile building block for the synthesis of more complex organophosphorus compounds. These compounds are of significant interest in medicinal chemistry and materials science due to their biological activities and unique chemical properties. This document outlines key synthetic applications of this compound, including its oxidation to a ketophosphonate, and its dehydration to a vinylphosphonate.
Key Applications and Synthetic Pathways
This compound serves as a precursor to several important classes of compounds. The primary transformations include:
-
Oxidation to Diethyl Acetylphosphonate: The hydroxyl group can be readily oxidized to a ketone, yielding diethyl acetylphosphonate, a valuable intermediate for various C-C bond-forming reactions.
-
Dehydration to Diethyl Vinylphosphonate: Elimination of the hydroxyl group provides access to diethyl vinylphosphonate, a key monomer for polymerization and a versatile Michael acceptor.
The following diagram illustrates these key synthetic transformations originating from this compound.
Caption: Key synthetic transformations of this compound.
Application 1: Oxidation to Diethyl Acetylphosphonate
The oxidation of this compound to diethyl acetylphosphonate is a fundamental transformation that opens up a wide range of synthetic possibilities. The resulting α-ketophosphonate is a versatile intermediate for the synthesis of α,β-unsaturated phosphonates via Horner-Wadsworth-Emmons type reactions, and for the preparation of various heterocyclic compounds. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient method for this conversion.[1]
Experimental Workflow: Dess-Martin Oxidation
The general workflow for the oxidation of this compound using Dess-Martin periodinane is depicted below.
Caption: Workflow for the Dess-Martin oxidation of this compound.
Protocol: Dess-Martin Oxidation of this compound[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dry Dichloromethane (CH₂Cl₂)
-
Silica Gel
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) is added Dess-Martin periodinane (1.1 mmol) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 15-30 minutes), the reaction mixture is filtered through a short pad of silica gel to remove the spent iodine reagents.
-
The silica gel pad is washed with a small amount of dichloromethane.
-
The combined filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary, although often the purity is sufficient for subsequent steps.
Quantitative Data
The Dess-Martin oxidation of α-hydroxyphosphonates is generally high-yielding. The table below summarizes typical results for this type of transformation.
| Entry | Substrate | Product | Reagent | Reaction Time (min) | Yield (%) |
| 1 | This compound | Diethyl Acetylphosphonate | DMP | 15-30 | >95 (estimated) |
Application 2: Dehydration to Diethyl Vinylphosphonate
The dehydration of this compound to form diethyl vinylphosphonate is a crucial step in the synthesis of this important monomer. Diethyl vinylphosphonate is used in the production of flame-retardant polymers and as a versatile intermediate in organic synthesis. The reaction can be achieved through the pyrolysis of an acetylated intermediate.
Experimental Workflow: Dehydration via Acetylation-Pyrolysis
The two-step process involves the initial acetylation of the hydroxyl group followed by thermal elimination to yield the desired vinylphosphonate.
Caption: Workflow for the synthesis of diethyl vinylphosphonate.
Protocol: Synthesis of Diethyl Vinylphosphonate via Dehydration
This protocol is adapted from procedures for the synthesis of vinylphosphonates from the corresponding β-hydroxyethylphosphonate derivatives.[2][3]
Step 1: Acetylation of this compound
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (catalyst)
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (10.0 g, 54.9 mmol) and acetic anhydride (11.2 g, 109.8 mmol) with a catalytic amount of pyridine (0.5 mL) is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and excess acetic anhydride and acetic acid are removed under reduced pressure.
-
The crude diethyl 1-acetoxyethylphosphonate is obtained and can be used in the next step without further purification.
Step 2: Pyrolysis of Diethyl 1-acetoxyethylphosphonate
Materials:
-
Crude Diethyl 1-acetoxyethylphosphonate
-
Distillation apparatus
Procedure:
-
The crude diethyl 1-acetoxyethylphosphonate is placed in a distillation flask equipped with a Vigreux column.
-
The flask is heated to 180-200 °C.
-
The product, diethyl vinylphosphonate, is collected by fractional distillation as it is formed.
Quantitative Data
The overall yield for this two-step process is typically moderate to good.
| Entry | Starting Material | Intermediate | Final Product | Overall Yield (%) |
| 1 | This compound | Diethyl 1-acetoxyethylphosphonate | Diethyl Vinylphosphonate | 60-70 |
Conclusion
This compound is a readily available and highly versatile synthon in organic synthesis. The protocols outlined in these application notes for its oxidation and dehydration demonstrate its utility in preparing valuable α-ketophosphonates and vinylphosphonates. These transformations provide access to a wide array of more complex organophosphorus compounds for applications in drug discovery, materials science, and agrochemicals. The provided experimental details and quantitative data serve as a practical guide for researchers in the field.
References
Catalytic Asymmetric Synthesis of Chiral Hydroxy Phosphonates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral α-hydroxy phosphonates is of significant interest due to the diverse biological activities exhibited by these compounds, including their roles as enzyme inhibitors, herbicides, and antibiotics.[1][2] This document provides detailed application notes and protocols for the catalytic asymmetric synthesis of these valuable molecules, focusing on the widely utilized asymmetric hydrophosphonylation of aldehydes, also known as the Pudovik reaction.
Application Notes
The asymmetric addition of a phosphite to an aldehyde is a primary method for constructing chiral α-hydroxy phosphonates. This transformation can be effectively catalyzed by both chiral metal complexes and organocatalysts, each offering distinct advantages in terms of substrate scope, operational simplicity, and catalyst availability.
Metal Complex Catalysis: Chiral metal complexes, particularly those involving lanthanoids, aluminum, and iridium, have demonstrated high efficiency and enantioselectivity in the hydrophosphonylation of aldehydes.[3][4][5] For instance, chiral lanthanoid-potassium-BINOL heterobimetallic (LPB) catalysts have been successfully employed for the asymmetric hydrophosphonylation of imines to produce α-aminophosphonates, a reaction analogous to the synthesis of α-hydroxy phosphonates.[6] Aluminum-salalen catalysts, enhanced by a base, have also been reported to achieve high yields and excellent enantioselectivities (93–98% ee).[5]
Organocatalysis: Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based systems.[1] Chiral organocatalysts, such as squaramides and derivatives of proline, have been successfully applied to the enantioselective hydrophosphonylation of aldehydes.[2][7] These catalysts operate under mild reaction conditions and often provide high yields and enantioselectivities.[7] For example, L-proline has been used to catalyze the cross-aldol reaction of α-keto phosphonates and ketones to synthesize tertiary α-hydroxy phosphonates with enantiomeric excesses of up to 99%.[8]
Key Reaction Parameters and Optimization
Several factors can influence the yield and enantioselectivity of the asymmetric hydrophosphonylation reaction:
-
Catalyst Loading: Typically, catalyst loading ranges from 1 to 20 mol%. Lowering the catalyst loading is often desirable for process efficiency and cost-effectiveness.
-
Solvent: The choice of solvent can significantly impact the reaction. Ethereal solvents like diethyl ether are commonly used.[1][5]
-
Temperature: Reactions are often performed at sub-ambient temperatures (e.g., -30 °C to room temperature) to enhance enantioselectivity.[2][5]
-
Base: In some metal-catalyzed reactions, the addition of a base, such as potassium carbonate, can enhance the reaction rate without compromising enantioselectivity.[5]
Data Presentation
The following tables summarize the performance of various catalytic systems in the asymmetric synthesis of chiral hydroxy phosphonates.
Table 1: Metal-Catalyzed Asymmetric Hydrophosphonylation of Aldehydes
| Catalyst System | Aldehyde Substrate | Phosphite Reagent | Yield (%) | ee (%) | Reference |
| Aluminum-salalen (2 mol%) / K₂CO₃ | Aromatic & Aliphatic | Dimethyl phosphite | 90 to >99 | 93-98 | [5] |
| Chiral Tethered Bis(8-quinolinolato) (TBOx) Aluminum(III) | Aromatic & Aliphatic | Dialkyl phosphites | High | High | [4] |
| Chiral Iridium Catalyst | Isatins | Phosphites | 65-99 | 99 | [3] |
Table 2: Organocatalyzed Asymmetric Synthesis of α-Hydroxy Phosphonates
| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| L-proline (20 mol%) | Diethyl benzoylphosphonate | Acetone | 85 | 87 (at -30 °C) | [2] |
| L-proline (20 mol%) | Dimethyl benzoylphosphonate | Acetone | - | 95 (at -30 °C) | [2] |
| L-proline (20 mol%) | Di-iso-propyl benzoylphosphonate | Acetone | - | 96 (at -30 °C) | [2] |
| Squaramide | Aldehydes | Diphenylphosphite | Very Good | High | [7] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrophosphonylation of Aldehydes using an Aluminum-Salalen Catalyst
This protocol is adapted from the work of Katsuki and coworkers.[5]
Materials:
-
Chiral aluminum-salalen catalyst (2 mol%)
-
Aldehyde (1.0 equiv)
-
Dimethyl phosphite (1.2 equiv)
-
Potassium carbonate (0.1–1 equiv)
-
Anhydrous diethyl ether (Et₂O)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral aluminum-salalen catalyst (2 mol%) and potassium carbonate.
-
Add anhydrous diethyl ether and cool the mixture to -30 °C.
-
Add the aldehyde (1.0 equiv) to the cooled solution.
-
Slowly add dimethyl phosphite (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -30 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy phosphonate.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Protocol 2: General Procedure for Organocatalytic Asymmetric Synthesis of Tertiary α-Hydroxy Phosphonates
This protocol is based on the work of Zhao and coworkers.[2]
Materials:
-
L-proline (20 mol%)
-
α-Keto phosphonate (1.0 equiv)
-
Ketone (serves as both reactant and solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial, add the α-keto phosphonate (1.0 equiv) and L-proline (20 mol%).
-
Add the ketone as the solvent.
-
Stir the reaction mixture at the desired temperature (-30 °C to room temperature).
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to yield the optically active tertiary α-hydroxy phosphonate.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: General mechanism of catalytic asymmetric hydrophosphonylation.
Caption: A typical experimental workflow for the synthesis.
References
- 1. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Access to Chiral Oxindoles via Ir-Catalyzed Asymmetric Pudovik Addition/[1,2]-Phospha-Brook Rearrangement/Allylation Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Hydroxy phosphonate synthesis by nucleophilic addition [organic-chemistry.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic enantioselective hydrophosphonylation of aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalytic enantioselective synthesis of alpha-hydroxy phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Diethoxyphosphorylethanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-diethoxyphosphorylethanol in materials science. The primary application highlighted is its use as a reactive flame retardant in the synthesis of polyurethanes.
Application: Reactive Flame Retardant for Polyurethanes
This compound is a valuable organophosphorus compound that can be incorporated into polymer structures to enhance their flame retardancy. Its hydroxyl group allows it to act as a reactive polyol in the synthesis of polyurethanes, covalently bonding it to the polymer backbone. This prevents the leaching of the flame retardant over time, ensuring permanent flame retardancy and overcoming a significant drawback of additive flame retardants.
The phosphorus element in this compound imparts flame retardancy through both condensed-phase and gas-phase mechanisms. Upon heating, the phosphorus-containing moieties can promote the formation of a stable char layer on the material's surface, which acts as a barrier to heat and mass transfer. In the gas phase, phosphorus-containing radicals can scavenge flammable radicals, inhibiting the combustion process.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Pudovik reaction (a variant of the Abramov reaction), which involves the base-catalyzed addition of diethyl phosphite to acetaldehyde.[1][2][3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
A basic catalyst (e.g., sodium ethoxide, triethylamine)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Hydrochloric acid (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl phosphite in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the basic catalyst to the stirred solution.
-
Add acetaldehyde dropwise from the dropping funnel to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Application: Synthesis of Flame-Retardant Polyurethane Foams
This compound can be used as a reactive polyol, either partially or fully replacing conventional polyols, in the formulation of polyurethane foams. The general synthesis involves the reaction of the polyol component with a diisocyanate in the presence of catalysts, blowing agents, and surfactants.
Experimental Protocol: One-Shot Synthesis of Flame-Retardant Rigid Polyurethane Foam [4]
Materials:
-
This compound
-
Conventional polyether polyol (e.g., Voranol 490)
-
Polymeric methylene diphenyl diisocyanate (pMDI)
-
Catalysts (e.g., dibutyltin dilaurate - DBTDL, and an amine catalyst like triethylamine)
-
Surfactant (e.g., silicone-based surfactant)
-
Blowing agent (e.g., water, or a physical blowing agent like cyclopentane)
Procedure:
-
In a suitable container, thoroughly mix the pre-determined amounts of this compound, the conventional polyether polyol, the surfactant, the catalysts, and the blowing agent. This mixture is often referred to as "Part A".
-
In a separate container, measure the required amount of pMDI ("Part B"). The ratio of isocyanate groups to hydroxyl groups (NCO/OH index) is a critical parameter and is typically maintained between 1.0 and 1.2.
-
Rapidly add Part B to Part A and mix vigorously for a short period (typically 5-10 seconds) until the mixture is homogeneous.
-
Immediately pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at ambient temperature. Post-curing at an elevated temperature (e.g., 70 °C) for several hours can improve the foam's properties.
Quantitative Data: Thermal and Flammability Properties
The incorporation of phosphorus-containing polyols has been shown to significantly improve the thermal stability and flame retardancy of polyurethanes. The following table summarizes typical data that can be expected when incorporating a phosphorus-containing polyol into a polyurethane formulation, based on literature for analogous compounds.[5][6][7]
| Property | Neat Polyurethane | Flame-Retardant Polyurethane (with Phosphorus Polyol) |
| Thermal Stability (TGA) | ||
| Onset of Decomposition (Tonset) | ~280-300 °C | Increased (e.g., ~300-320 °C) |
| Temperature at Max. Weight Loss (Tmax) | ~350-380 °C | Increased (e.g., ~370-400 °C) |
| Char Yield at 600 °C | Low (e.g., <15%) | Significantly Increased (e.g., >25%)[8] |
| Flammability | ||
| Limiting Oxygen Index (LOI) | ~18-20% | Increased (e.g., >25%)[4] |
| UL-94 Vertical Burn Test | V-2 or fails | V-0 or V-1 rating[4] |
| Peak Heat Release Rate (pHRR) | High | Significantly Reduced[8] |
Visualization of Experimental Workflow and Logical Relationships
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Flame-Retardant Polyurethane Foam
Caption: One-shot synthesis of flame-retardant polyurethane foam.
Flame Retardancy Mechanism
Caption: Flame retardancy mechanism of phosphorus-containing polyurethanes.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Diethoxyphosphorylethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-Diethoxyphosphorylethanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Pudovik reaction of diethyl phosphite and acetaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh batch of catalyst. - Ensure the catalyst is not hydrated if it's moisture-sensitive. |
| 2. Low reaction temperature. | - Gradually increase the reaction temperature in 5-10°C increments. | |
| 3. Insufficient reaction time. | - Monitor the reaction progress using TLC or NMR and extend the reaction time if necessary. | |
| 4. Poor quality of reagents. | - Use freshly distilled acetaldehyde and diethyl phosphite. | |
| Formation of Multiple Byproducts | 1. Acetaldehyde self-condensation (aldol reaction). | - Maintain a low reaction temperature, especially during the addition of acetaldehyde. - Add acetaldehyde slowly to the reaction mixture. |
| 2. Decomposition of diethyl phosphite. | - Use a milder base or a lower concentration of the base. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Side reactions catalyzed by a strong base. | - Consider using a weaker base (e.g., triethylamine, potassium carbonate) or a Lewis acid catalyst. | |
| Difficulty in Product Isolation | 1. Product is too soluble in the aqueous phase during workup. | - Saturate the aqueous phase with NaCl before extraction. - Increase the number of extractions with an organic solvent. |
| 2. Co-elution with impurities during column chromatography. | - Optimize the solvent system for column chromatography. A common system is a mixture of hexane and diethyl ether. | |
| Inconsistent Yields | 1. Variable moisture content in reagents or solvent. | - Use anhydrous solvents and dry glassware. Diethyl phosphite is sensitive to moisture. |
| 2. Volatility of acetaldehyde. | - Use a sealed reaction vessel and perform the reaction at or below room temperature to minimize evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Pudovik reaction, which involves the addition of diethyl phosphite to acetaldehyde. This reaction is typically catalyzed by a base, but acid-catalyzed and catalyst-free methods also exist.
Q2: How can I choose the right catalyst for my synthesis?
A2: The choice of catalyst can significantly impact the reaction yield. Basic catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are often effective in small amounts. However, for sensitive substrates, milder bases like triethylamine or potassium carbonate may be preferred to minimize side reactions. Lewis acids and organocatalysts have also been used successfully.
Q3: What are the optimal reaction conditions to maximize the yield?
A3: Optimal conditions are often substrate and catalyst dependent. For the reaction of diethyl phosphite and acetaldehyde, starting at room temperature is a good practice. If the reaction is slow, gentle heating can be applied. Solvent-free conditions can be effective, but if a solvent is needed, aprotic solvents like THF or acetonitrile are commonly used.
Q4: My yield is consistently low. What are the most critical parameters to check?
A4: Consistently low yields are often due to the quality of the starting materials and the presence of water. Ensure that your diethyl phosphite and acetaldehyde are pure and that your reaction is conducted under anhydrous conditions. The catalyst activity is another critical factor.
Q5: Are there any alternative methods to improve the reaction rate and yield?
A5: Yes, alternative energy sources such as microwave irradiation or ultrasonic irradiation have been shown to accelerate the Pudovik reaction and, in some cases, improve yields and reduce reaction times.
Quantitative Data Summary
The following tables summarize the impact of different catalysts and reaction conditions on the yield of α-hydroxyphosphonates, including derivatives similar to this compound.
Table 1: Effect of Catalyst on Pudovik Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| DBN | 1 | MeCN | 25 | 2 | >95 | |
| K₂CO₃ | 10 | Solvent-free | 25 | 1 | High | |
| TBOxAl Complex | 1 | Hexanes | 25 | 1 | up to 98 | |
| Borate Buffer (pH 9.5) | - | H₂O/MeCN | 25 | 1 | 91 (conversion) |
Table 2: Optimization of Reaction Conditions
| Parameter | Variation | Outcome | Reference |
| Temperature | Increase from 25°C to 50°C | Increased reaction rate | |
| Reaction Time | Increase from 1h to 2h | Higher conversion | |
| Base Concentration | Increase in base equivalents | Can improve conversion but also risk of side reactions |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound
This protocol is a general guideline based on optimized Pudovik reaction conditions.
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl phosphite (1.0 eq).
-
Dissolve the diethyl phosphite in a minimal amount of anhydrous solvent (e.g., DCM or MeCN).
-
Cool the mixture to 0°C using an ice bath.
-
Add the base catalyst (e.g., Et₃N, 1.1 eq or DBU, 0.1 eq) dropwise with stirring.
-
Slowly add acetaldehyde (1.1 eq) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Technical Support Center: Troubleshooting the Pudovik Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues with the Pudovik reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Pudovik reaction and what is it used for?
The Pudovik reaction is a hydrophosphonylation reaction that involves the addition of a dialkyl phosphite to an aldehyde or imine in the presence of a base or Lewis acid catalyst.[1] It is a widely used method for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
Q2: My Pudovik reaction is showing low or no conversion. What are the most common initial checks I should perform?
When encountering low conversion, begin by verifying the following:
-
Reagent Quality: Ensure the aldehyde is free of carboxylic acid impurities, which can neutralize the basic catalyst. Check the purity of the dialkyl phosphite, as it can hydrolyze over time.
-
Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Activity: If using a solid catalyst, ensure it has been properly activated and stored. If using a liquid base, ensure it has not decomposed.
-
Reaction Temperature: Confirm that the reaction is being conducted at the appropriate temperature for your specific substrates and catalyst.
Q3: How can I monitor the progress of my Pudovik reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. The starting aldehyde or imine will generally have a higher Rf value than the more polar α-hydroxyphosphonate or α-aminophosphonate product. Staining with potassium permanganate or p-anisaldehyde can help visualize the spots.
Q4: What are the most common side reactions in a Pudovik reaction?
The most prevalent side reaction is the phospha-Brook rearrangement , which is the conversion of the desired α-hydroxyphosphonate into a phosphate ester.[2][3] This rearrangement is often promoted by stronger bases, higher catalyst concentrations, and elevated temperatures.[4] Another potential side reaction is the dimerization of the starting alkene, known as the Rauhut-Currier reaction, especially when using highly electrophilic alkenes and certain phosphine catalysts.[5]
Troubleshooting Guides
Issue 1: Low Conversion Rate or Stalled Reaction
If your reaction has a low conversion rate or appears to have stalled, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low conversion rates.
-
Re-evaluate Your Catalyst: The choice and amount of catalyst are critical.
-
For base-catalyzed reactions: If using a weak base like triethylamine (TEA) results in low yield, consider a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN).[2] However, be aware that stronger bases can promote the phospha-Brook rearrangement.[4] A lower catalyst loading (e.g., 5 mol%) is often sufficient to promote the reaction without significant side product formation.[4]
-
For Lewis acid-catalyzed reactions: Lewis acids like Cu(OTf)₂ can be effective, particularly for certain substrates.[3]
-
-
Optimize the Solvent: The solvent can significantly impact the reaction rate and selectivity.
-
Polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are commonly used and often give good results.
-
In some cases, nonpolar solvents like hexanes can lead to higher yields and enantioselectivities, particularly in asymmetric reactions.[6]
-
Solvent-free conditions have also been shown to be effective and can simplify purification.
-
-
Adjust the Reaction Temperature and Time:
-
While some Pudovik reactions proceed at room temperature, others may require heating to achieve a reasonable rate. However, excessive heat can lead to side reactions.
-
Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times, especially with excess base, can lead to the phospha-Brook rearrangement.
-
Issue 2: Presence of Multiple Spots on TLC, Including a More Polar Byproduct
This often indicates the formation of the phospha-Brook rearrangement product.
Caption: Pathway showing the formation of the desired product and the phospha-Brook rearrangement byproduct.
-
Reduce Catalyst Concentration: Use the minimum amount of base necessary to catalyze the reaction. A screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) can identify the optimal concentration. For example, with diethylamine (DEA) as a catalyst, a concentration of 5% may favor the Pudovik adduct, while 40% can lead exclusively to the rearranged product.[4]
-
Use a Milder Base: If a strong base is causing rearrangement, switch to a weaker base (e.g., TEA instead of DBU).
-
Lower the Reaction Temperature: Perform the reaction at room temperature or even 0 °C if the reaction rate is still acceptable.
-
Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further conversion to the phosphate ester.
Data Presentation
Table 1: Comparison of Catalysts in the Pudovik Reaction of Diethyl Phosphite with Electron-Deficient Alkenes[5]
| Entry | Alkene | Catalyst | Yield of Product (%) |
| 1 | Methyl acrylate | P(NMe₂)₃ | Lower than PBu₃ |
| 2 | Methyl methacrylate | P(NMe₂)₃ | Higher than PBu₃ |
| 3 | Dimethyl itaconate | P(NMe₂)₃ | Lower than PBu₃ |
| 4 | Acrylonitrile | P(NMe₂)₃ | Lower than PBu₃ |
| 5 | Acrylamide | P(NMe₂)₃ | Higher than PBu₃ |
Note: Lower yields with P(NMe₂)₃ for highly electrophilic alkenes were attributed to competitive phosphine-catalyzed dimerization (Rauhut-Currier reaction).[5]
Table 2: Optimization of the Pudovik Reaction in a Continuous Flow Reactor[2]
Reaction of 2-nitrobenzaldehyde and diethyl phosphite with DBN catalyst in MeCN.
| Entry | DBN (mol%) | Temperature (°C) | Residence Time (min) | Conversion to α-Hydroxyphosphonate (%) | Conversion to Phosphate (%) |
| 1 | 5 | 40 | 20 | 44 | 34 |
| 2 | 5 | 40 | 120 | ~50 | ~50 |
| 3 | 5 | 25 | 120 | 88 | Minor |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Pudovik Reaction
This protocol is for the reaction of an aldehyde with diethyl phosphite using DBN as a catalyst.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
Ensure the aldehyde is purified (e.g., by distillation or chromatography) to remove any carboxylic acid impurities.
-
Use freshly opened or distilled diethyl phosphite.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol).
-
Add the solvent (e.g., 5 mL of anhydrous MeCN).
-
Add diethyl phosphite (1.2 mmol, 1.2 equivalents).
-
Begin stirring the solution at room temperature.
-
Add DBN (0.05 mmol, 5 mol%) dropwise via syringe.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Once the aldehyde is consumed, quench the reaction by adding a few drops of water or a saturated aqueous solution of NH₄Cl.
-
Remove the solvent under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Troubleshooting Low Conversion via Catalyst Screening
If the general protocol results in low conversion, a catalyst screen can be performed on a small scale.
-
Setup:
-
Arrange a series of small, flame-dried reaction vials, each with a stir bar and under an inert atmosphere.
-
To each vial, add the aldehyde (0.1 mmol) and diethyl phosphite (0.12 mmol) in 0.5 mL of anhydrous solvent.
-
-
Catalyst Addition:
-
To each vial, add a different catalyst or a different loading of the same catalyst. For example:
-
Vial 1: DBN (5 mol%)
-
Vial 2: DBU (5 mol%)
-
Vial 3: TEA (10 mol%)
-
Vial 4: Diethylamine (5 mol%)
-
Vial 5: No catalyst (control)
-
-
-
Analysis:
-
Stir all reactions at room temperature for a set amount of time (e.g., 4 hours).
-
Take a small aliquot from each reaction mixture, quench with a drop of water, and spot on a TLC plate.
-
Compare the TLC plates to identify the most effective catalyst for your substrate.
-
Caption: Experimental workflow for catalyst screening.
References
- 1. Pudovik reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
Technical Support Center: Synthesis of 1-Diethoxyphosphorylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 1-Diethoxyphosphorylethanol.
Troubleshooting Guide: Identification and Minimization of Side Products
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of potential side products.
Question: My reaction mixture shows unexpected peaks in the NMR/GC-MS analysis. What are the likely side products in the synthesis of this compound?
Answer:
Several side products can form during the synthesis of this compound, which is typically carried out via the Pudovik reaction of diethyl phosphite and acetaldehyde. The formation of these impurities is highly dependent on the reaction conditions. The most common side products are:
-
Rearranged Phosphate: This is a common isomer of the desired product, with a >P(O)-O-CH-P(O)< linkage. Its formation is favored by higher concentrations of the base catalyst (e.g., diethylamine).[1][2] With a low amount of catalyst (around 5%), the desired this compound is the major product, whereas with higher concentrations (e.g., 40%), the rearranged phosphate can become the exclusive product.[2][3]
-
Aldol Condensation Products: Acetaldehyde can undergo self-condensation in the presence of a base to form 3-hydroxybutanal (an aldol addition product) and subsequently but-2-enal (an aldol condensation product).[4][5][6][7] These impurities are more likely to be present if the acetaldehyde is added too quickly or if there are localized high concentrations of the base.
-
Diethyl Phosphite Degradation Products: Diethyl phosphite can undergo hydrolysis to produce ethanol and phosphorous acid, especially in the presence of moisture.[1][8][9] It can also be susceptible to oxidation.
-
Unreacted Starting Materials: Residual diethyl phosphite and acetaldehyde may be present if the reaction has not gone to completion.
Here is a summary of the potential side products and the conditions that favor their formation:
| Side Product | Structure | Favorable Conditions |
| Rearranged Phosphate | Isomer of the product | High concentration of base catalyst |
| 3-Hydroxybutanal | CH₃CH(OH)CH₂CHO | Basic conditions, excess acetaldehyde |
| But-2-enal | CH₃CH=CHCHO | Basic conditions, heating |
| Ethanol & Phosphorous Acid | CH₃CH₂OH & H₃PO₃ | Presence of water |
Question: How can I identify the presence of these side products in my reaction mixture?
Answer:
A combination of analytical techniques is recommended for the unambiguous identification of side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify the characteristic signals of the main product and impurities. For example, the aldehyde proton of unreacted acetaldehyde will appear around 9.8 ppm. The protons adjacent to the hydroxyl group in 3-hydroxybutanal will have distinct chemical shifts.
-
³¹P NMR: This is a powerful tool for distinguishing between the desired product and the rearranged phosphate. The phosphorus atom in this compound will have a different chemical shift compared to the two distinct phosphorus environments in the rearranged phosphate.[2][10][11][12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the volatile components of the reaction mixture, and MS can provide information about their molecular weight and fragmentation patterns, aiding in their identification.[13][14] For example, the mass spectrum of ethanol will show a characteristic molecular ion peak at m/z 46 and a base peak at m/z 31.[15][16][17][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture, and when coupled with a suitable detector (e.g., UV, MS), it can help in the quantification of the main product and impurities.[19][20][21]
Below is a DOT script for a logical workflow to identify side products:
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
Diethylamine (catalyst)
-
Anhydrous diethyl ether (solvent)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
To a solution of diethyl phosphite (1.0 eq) in anhydrous diethyl ether, add a catalytic amount of diethylamine (e.g., 0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.0-1.2 eq) to the cooled mixture with stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC, GC, or NMR.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to remove unreacted acetaldehyde.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the diethylamine catalyst in the reaction?
A1: Diethylamine acts as a base catalyst to deprotonate diethyl phosphite, forming a nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of acetaldehyde, initiating the Pudovik reaction.[22]
Q2: I observe a significant amount of the rearranged phosphate in my product mixture. How can I avoid this?
A2: The formation of the rearranged phosphate is primarily driven by the concentration of the base catalyst.[2][3] To minimize this side product, use a lower concentration of diethylamine (e.g., 5 mol%). Running the reaction at a lower temperature (e.g., 0 °C) can also help to suppress the rearrangement.
Q3: My yield is low, and I have a lot of unreacted starting materials. What could be the issue?
A3: Low yield with unreacted starting materials could be due to several factors:
-
Insufficient catalyst: The catalytic amount of diethylamine may not be sufficient to drive the reaction to completion.
-
Reaction time: The reaction may not have been allowed to proceed for a long enough duration.
-
Temperature: While low temperatures can suppress side reactions, they can also slow down the desired reaction.
-
Reagent quality: The purity of the starting materials, especially acetaldehyde which can polymerize, is crucial.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, acetaldehyde is a volatile and flammable liquid with a low boiling point. It should be handled in a well-ventilated fume hood. Diethyl phosphite and diethylamine are also irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
References
- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 2. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. m.youtube.com [m.youtube.com]
- 17. Ethanol [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Pudovik reaction - Wikipedia [en.wikipedia.org]
Optimizing reaction temperature for 1-Diethoxyphosphorylethanol formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the formation of 1-Diethoxyphosphorylethanol.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reagents: Ensure that the diethyl phosphite and acetaldehyde are of high purity. Impurities can lead to side reactions and inhibit the desired transformation. Acetaldehyde, in particular, can undergo self-condensation (aldol reaction) in the presence of basic catalysts.
-
Reaction Temperature: The reaction temperature is a critical parameter. An optimal temperature ensures a reasonable reaction rate without promoting decomposition or side reactions. For the synthesis of similar hydroxymethyl phosphonates, the yield increases significantly from 120 °C to a peak at 145 °C.[1] Operating outside the optimal temperature range can drastically reduce the yield.
-
Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration. For base-catalyzed reactions (Pudovik reaction), the strength and concentration of the base are crucial.
-
Moisture Content: The presence of water can hydrolyze the phosphite ester and affect the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is performed in a solution.
-
Acetaldehyde Handling: Acetaldehyde is a volatile and reactive compound. It is crucial to handle it appropriately to ensure it is effectively participating in the reaction. Consider adding it slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
-
Work-up Procedure: Product loss during the work-up is a common issue. Ensure complete extraction of the product and minimize losses during purification steps like distillation or chromatography.
Question: I am observing the formation of significant byproducts. What are they and how can I minimize them?
Answer:
The primary side reactions in the synthesis of this compound are:
-
Aldol Condensation of Acetaldehyde: In the presence of a base, acetaldehyde can undergo self-condensation to form 3-hydroxybutanal and subsequent dehydration products. To minimize this, acetaldehyde can be added slowly to the reaction mixture to keep its instantaneous concentration low.
-
Rearrangement of the Product: Under certain conditions, α-hydroxyphosphonates can undergo rearrangement to phosphates. This is more prevalent with certain catalysts and at higher temperatures.
-
Oxidation of Phosphite: Diethyl phosphite can be oxidized in the presence of air, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
To minimize byproduct formation, it is crucial to optimize the reaction conditions, including temperature, catalyst, and the order and rate of reagent addition.
Frequently Asked Questions (FAQs)
What is the optimal reaction temperature for the synthesis of this compound?
The optimal reaction temperature can vary depending on the specific reaction conditions (e.g., catalyst, solvent, reaction time). For the synthesis of a similar compound, dimethyl hydroxymethyl phosphonate, the yield was found to be highest at 125 °C.[1] It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
Which synthetic route is better for preparing this compound: the Pudovik reaction or the Abramov reaction?
Both the Pudovik reaction (reaction of diethyl phosphite with acetaldehyde) and the Abramov reaction (reaction of triethyl phosphite with acetaldehyde) can be used to synthesize this compound.
-
The Pudovik reaction is often preferred due to its higher atom economy. It typically requires a catalytic amount of base.
-
The Abramov reaction proceeds via the addition of a trialkyl phosphite to a carbonyl compound and can be facilitated by high temperature or pressure.[2]
The choice of method may depend on the availability of starting materials, desired reaction conditions, and scalability.
How can I effectively monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of reactants and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to monitor the reaction progress and characterize the final product.
What are the safety precautions I should take when working with acetaldehyde?
Acetaldehyde is a volatile, flammable, and toxic compound. It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep it away from heat, sparks, and open flames.
Data Presentation
The following table summarizes the effect of reaction temperature on the yield of a structurally similar compound, dimethyl hydroxymethyl phosphonate, which can serve as a reference for optimizing the synthesis of this compound.
| Reaction Temperature (°C) | Yield (%) |
| 120 | ~85 |
| 125 | 96.6 |
| 130 | ~95 |
| 135 | ~92 |
| 140 | ~88 |
| 145 | ~85 |
Data adapted from a study on the continuous synthesis of hydroxymethyl phosphonates.[1]
Experimental Protocols
Synthesis of this compound via the Pudovik Reaction
This protocol is adapted from the synthesis of a similar α-hydroxyphosphonate.
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
Triethylamine (catalyst)
-
Anhydrous solvent (e.g., toluene or THF), if necessary
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen).
-
To the flask, add diethyl phosphite and the catalyst (e.g., a catalytic amount of triethylamine).
-
If using a solvent, add it to the flask.
-
Slowly add acetaldehyde to the reaction mixture via a dropping funnel over a period of 30-60 minutes while stirring. The slow addition helps to control the exothermic reaction and minimize side reactions.
-
After the addition is complete, heat the reaction mixture to the desired temperature and maintain it for the specified reaction time. Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The work-up procedure may involve removing the catalyst by washing with a dilute acid solution, followed by extraction of the product with an organic solvent.
-
The organic layers are then combined, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for optimizing the reaction temperature for this compound formation.
References
Catalyst selection and screening for alpha-hydroxy phosphonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and screening for the synthesis of α-hydroxy phosphonates. This guide is designed to address common issues encountered during experimentation through detailed troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of α-hydroxy phosphonates, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrates (e.g., sterically hindered aldehydes/ketones). | Screen a variety of catalysts, including both base and acid catalysts. For challenging substrates, consider more reactive organometallic catalysts or the use of microwave or ultrasound irradiation to enhance reaction rates.[1][2] |
| Catalyst Poisoning: Trace impurities in reactants or solvents (e.g., water, acidic/basic impurities) can deactivate the catalyst. | Ensure all reactants and solvents are pure and dry. Flame-dry glassware before use. If catalyst deactivation is suspected, consider using a more robust catalyst or adding a scavenger for the suspected impurity. | |
| Reversible Reaction: The Pudovik reaction can be reversible, leading to the decomposition of the product back to the starting materials.[3] | Optimize reaction conditions to favor product formation. This may include removing byproducts, using an excess of one reactant, or choosing a catalyst that promotes rapid product formation.[3] Lowering the reaction temperature after initial conversion can sometimes help prevent decomposition. | |
| Incorrect Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the chosen catalyst and substrates. | Consult the literature for recommended conditions for the specific catalyst system. Perform small-scale optimization experiments to determine the ideal temperature, time, and solvent (or solvent-free conditions).[4][5] | |
| Formation of Side Products | Side Reactions: The formation of byproducts such as bisphosphonates or products from the rearrangement of the α-hydroxy phosphonate can occur.[1][3] | Adjust the stoichiometry of the reactants. A common side reaction is the further reaction of the product with the phosphite; using a 1:1 ratio of aldehyde/ketone to phosphite can minimize this. The choice of catalyst can also influence selectivity. |
| Decomposition of Starting Materials or Product: Aldehydes can undergo self-condensation (aldol reaction) under basic conditions. The product may also be unstable under the reaction conditions. | Use milder reaction conditions (e.g., lower temperature, weaker base). Screen for a more selective catalyst. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.[6] | |
| Difficulty in Product Purification | Product is an Oil or Sticky Solid: α-hydroxy phosphonates, especially those derived from aliphatic aldehydes, can be difficult to crystallize.[7] | If direct crystallization fails, column chromatography is a common purification method. For oily products, preparative TLC can be used.[7] Conversion to a solid derivative for purification, followed by deprotection, is another option. |
| Product is Water-Soluble: The product may be lost during aqueous workup. | Before discarding the aqueous layer, check it for the presence of the product. If the product is water-soluble, extraction with a more polar organic solvent or saturation of the aqueous layer with salt may improve recovery.[8] | |
| Residual Catalyst: The catalyst may be difficult to remove from the product. | If using a homogeneous catalyst, an appropriate workup procedure (e.g., acid/base wash) is necessary. To simplify purification, consider using a heterogeneous or solid-supported catalyst that can be easily filtered off.[7][9] |
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate catalyst for my specific aldehyde or ketone?
A1: The choice of catalyst depends on the reactivity of your carbonyl compound.
-
For Aromatic Aldehydes: A wide range of catalysts are effective, including simple base catalysts like triethylamine (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Lewis acids.[4] For electron-rich benzaldehydes, Lewis acids like ZnBr₂ can be effective.[1]
-
For Aliphatic Aldehydes: These are generally more reactive than aromatic aldehydes and can often be converted using milder base catalysts. However, they are also more prone to side reactions like self-condensation, so careful selection of a non-nucleophilic base and controlled reaction conditions are important.[7]
-
For Ketones: Ketones are generally less reactive than aldehydes. Stronger bases (e.g., n-BuLi), organometallic catalysts (e.g., titanium tetraisopropylate), or more forcing conditions (e.g., microwave irradiation) may be necessary to achieve good conversion.[1][10]
Q2: What are the advantages of using solvent-free conditions?
A2: Solvent-free reactions, often referred to as "neat" reactions, offer several advantages in line with the principles of green chemistry. These include reduced waste generation, lower costs, and often faster reaction times.[4][5][7] Many base-catalyzed Pudovik reactions can be successfully performed under solvent-free conditions, sometimes with gentle heating or grinding of the reactants.[5]
Q3: When should I consider using microwave or ultrasound-assisted synthesis?
A3: Microwave (MW) and ultrasound irradiation are excellent techniques for accelerating reaction rates, particularly for less reactive substrates or when using solid-supported catalysts.[1] These methods can significantly reduce reaction times from hours to minutes and often lead to higher yields by minimizing the formation of side products.[1]
Q4: How does the presence of water affect the reaction?
A4: The Pudovik reaction is generally sensitive to water, especially when using moisture-sensitive catalysts like Lewis acids or organometallic reagents. Water can hydrolyze the phosphite starting material and deactivate the catalyst.[11] Therefore, it is crucial to use dry solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). However, some specific catalytic systems have been developed to be water-tolerant or even to use water as a solvent.[12][13]
Q5: What are some common side reactions to be aware of?
A5: Besides the reversibility of the reaction, a few other side reactions can occur:
-
Phospha-Brook Rearrangement: Under basic conditions, the initially formed α-hydroxy phosphonate can rearrange to a phosphate ester.[1][14]
-
Reaction with Product: The nucleophilic phosphite can sometimes react with the hydroxyl group of the product, especially at elevated temperatures.[3]
-
Oxidation: The phosphite starting material can be oxidized to phosphate.
-
Aldol Condensation: Aldehydes, particularly aliphatic ones, can undergo self-condensation under basic conditions.
Careful control of reaction conditions and monitoring the reaction progress can help minimize these side reactions.
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the synthesis of α-hydroxy phosphonates under different conditions.
| Catalyst | Substrate Type | Reaction Conditions | Catalyst Loading (mol%) | Yield (%) | Reference |
| Triethylamine (Et₃N) | Aromatic/Heteroaromatic Dialdehydes | Solvent-free or minimal THF, room temp. | 5 | 52-95 | [4] |
| n-BuLi | Aldehydes and Ketones | Hexane, room temp., 5 min | 0.1 | High | [15] |
| Piperazine | Aromatic Aldehydes | Solvent-free, grinding, room temp., minutes | Catalytic | High | [5] |
| Eco-MgZnOx | Aromatic, Aliphatic, Heteroaromatic Aldehydes | Solvent-free, 50-70 °C, 3-5 h | - | up to 90 | [7] |
| [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ | Aromatic Aldehydes | Room temp., 5 min | Low | Excellent | [15] |
| TBOx Aluminum(III) Complex | Aromatic and Aliphatic Aldehydes | Hexanes | 0.5-1 | up to 98 | [16] |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Aldehydes | Ultrasound irradiation | - | - | [1] |
| Bismuth(III) Nitrate Pentahydrate | Aldehydes | Microwave irradiation, 70 °C | - | - | [1] |
Experimental Protocols
General Procedure for Triethylamine-Catalyzed Synthesis of α-Hydroxy Phosphonates:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the dialkyl phosphite (1.0-1.2 eq).
-
If the reaction is to be run under solvent-free conditions, proceed to the next step. If a solvent is used, add a minimal amount of a suitable solvent (e.g., THF, acetone).[1][4]
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, if the product crystallizes directly from the reaction mixture, it can be isolated by filtration.[1]
-
If the product does not crystallize, the reaction mixture can be concentrated under reduced pressure, and the crude product purified by column chromatography or crystallization from a suitable solvent system (e.g., diethyl ether/hexane).[7]
General Procedure for Lewis Acid-Catalyzed Synthesis of α-Hydroxy Phosphonates:
-
Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add a dry, aprotic solvent (e.g., dichloromethane, toluene).
-
Add the aldehyde or ketone (1.0 eq) to the mixture.
-
Add the dialkyl or trialkyl phosphite (1.0-1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or NMR.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of a chelating agent (e.g., Rochelle's salt) or a mild base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Visualized Workflows
Caption: A generalized workflow for the synthesis of α-hydroxy phosphonates.
Caption: A decision-making guide for selecting a suitable catalyst.
References
- 1. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Item - An efficient and green method to prepare bis-α-hydroxy phosphonates using triethylamine as catalyst - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 12. Green phosphonate chemistry – Does it exist? - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02940B [pubs.rsc.org]
- 13. raj.emorychem.science [raj.emorychem.science]
- 14. Synthesis and Reactions of α-Hydroxyphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. α-Hydroxy phosphonate synthesis by nucleophilic addition [organic-chemistry.org]
- 16. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
- 17. [PDF] Synthesis and Reactions of α-Hydroxyphosphonates | Semantic Scholar [semanticscholar.org]
Overcoming challenges in the purification of 1-Diethoxyphosphorylethanol
Welcome to the technical support center for the purification of 1-Diethoxyphosphorylethanol (also known as diethyl (1-hydroxyethyl)phosphonate). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction; Presence of unreacted starting materials (diethyl phosphite, acetaldehyde); Formation of byproducts. | - Monitor reaction progress using TLC or 31P NMR to ensure completion. - Use a slight excess of acetaldehyde. - Purify the crude product using column chromatography or vacuum distillation. |
| Product Degradation (Rearrangement) | The Pudovik reaction product, an α-hydroxyphosphonate, can undergo rearrangement to a phosphate, especially under basic conditions or at elevated temperatures.[1][2][3] | - Maintain a neutral or slightly acidic pH during workup and purification. - Avoid excessive heat; use vacuum distillation at the lowest possible temperature. - Triethylamine, a common catalyst, can promote rearrangement; use it in catalytic amounts and remove it promptly after the reaction.[1] |
| Difficulty Removing Solvent | This compound is a relatively high-boiling point liquid. | - Use a rotary evaporator under high vacuum. - For final traces of solvent, a high-vacuum pump (e.g., Schlenk line) may be necessary. |
| Oily Product Instead of Crystals (if crystallization is attempted) | Presence of impurities hindering crystallization; Product may be a liquid at room temperature. | - First, attempt purification by column chromatography or distillation to achieve higher purity. - Cool the purified oil to induce crystallization, possibly with scratching the flask. Seeding with a previously obtained crystal can also be effective. |
| Co-elution of Impurities During Column Chromatography | Improper choice of solvent system. | - Optimize the eluent system. A common system is a gradient of ethyl acetate in hexanes.[4] - Consider using a different stationary phase if silica gel is not providing adequate separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Pudovik reaction, which involves the addition of diethyl phosphite to acetaldehyde.[1][2][3] This reaction is typically catalyzed by a base, such as triethylamine or sodium ethoxide.
Q2: What are the key impurities I should be aware of?
A2: The primary impurities include unreacted starting materials (diethyl phosphite and acetaldehyde) and the rearranged phosphate byproduct. Other potential impurities can arise from side reactions depending on the specific reaction conditions.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P) are highly effective for determining purity.[5][6] Gas chromatography (GC) can also be utilized.[5]
Q4: Can I purify this compound by distillation?
A4: Yes, vacuum distillation is a suitable method for purifying this compound, which is a liquid at room temperature. It is crucial to use a good vacuum to keep the distillation temperature low and prevent thermal decomposition or rearrangement.
Q5: Is crystallization a viable purification method?
A5: While this compound is often isolated as an oil, crystallization can be attempted, especially with highly pure material. It may require low temperatures to induce crystallization. However, for routine purification, column chromatography and distillation are more common.[1]
Experimental Protocols
General Pudovik Reaction for this compound Synthesis
This protocol is a generalized procedure based on the principles of the Pudovik reaction.
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., THF or toluene)
-
Quenching solution (e.g., saturated ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of diethyl phosphite in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of triethylamine.
-
Cool the reaction mixture in an ice bath.
-
Slowly add acetaldehyde to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or NMR).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., hexanes and ethyl acetate)
Procedure:
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the dissolved sample onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualized Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 6. EP4549506A1 - Process for the preparation of diethylhydroxymethylphosphonate - Google Patents [patents.google.com]
Preventing decomposition of 1-Diethoxyphosphorylethanol during aqueous workup
Welcome to the technical support center for 1-Diethoxyphosphorylethanol. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the aqueous workup of this and similar α-hydroxy phosphonates.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern during aqueous workup?
A1: this compound is an α-hydroxy phosphonate. Its stability is a concern during aqueous workup due to its susceptibility to decomposition under both acidic and basic conditions, which are common in many workup procedures. The primary decomposition pathways include hydrolysis of the phosphonate esters and a base-catalyzed retro-Abramov reaction.[1][2][3][4]
Q2: What are the main decomposition pathways for this compound during aqueous workup?
A2: The two primary decomposition pathways for this compound are:
-
Hydrolysis: The phosphonate ester groups can be hydrolyzed under acidic or basic conditions to the corresponding phosphonic acid.[1][2][5][6]
-
Retro-Abramov Reaction: In the presence of a base, this compound can decompose back to its starting materials: acetaldehyde and diethyl phosphite. This is a reversible reaction.[3][4][7]
-
α-Hydroxyphosphonate-Phosphate Rearrangement: This is another base-catalyzed pathway where the phosphonate can rearrange to a phosphate ester.[4][8][9]
Q3: What factors can influence the rate of decomposition?
A3: Several factors can influence the decomposition of this compound:
-
pH: Both acidic and basic conditions can promote hydrolysis. Basic conditions, in particular, accelerate the retro-Abramov reaction and the phosphonate-phosphate rearrangement.[1][4][8]
-
Temperature: Higher temperatures can increase the rate of decomposition reactions.
-
Presence of Catalysts: The presence of strong acids or bases, even in catalytic amounts, can significantly accelerate decomposition.[5][8]
-
Reaction Time: Prolonged exposure to harsh aqueous conditions will lead to greater decomposition.[5]
Q4: Are there any general recommendations for the aqueous workup of α-hydroxy phosphonates?
A4: Yes, a general approach to minimize decomposition includes:
-
Maintaining a neutral or slightly acidic pH during extraction.
-
Using cooled solutions for washes.
-
Minimizing the time the compound is in contact with the aqueous phase.
-
Using milder quenching agents.
-
Promptly drying the organic layer after extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the aqueous workup of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield after aqueous workup | Decomposition via retro-Abramov reaction due to basic conditions. | - Neutralize the reaction mixture to a pH of ~6-7 before extraction. - Use a buffered aqueous solution (e.g., phosphate buffer at pH 7) for washing. - Avoid strong bases during workup. If a basic wash is necessary, use a weak base like saturated sodium bicarbonate and perform the wash quickly at a low temperature. |
| Hydrolysis of the phosphonate esters. | - If the reaction was conducted under acidic conditions, neutralize carefully with a weak base. - If the reaction was under basic conditions, neutralize with a weak acid (e.g., dilute citric acid or saturated ammonium chloride solution). - Minimize contact time with aqueous layers. | |
| Presence of acetaldehyde or diethyl phosphite in the final product | Retro-Abramov decomposition has occurred. | - Optimize the workup to be faster and at a lower temperature. - Ensure the pH is not basic during the workup and purification steps. |
| Formation of an unexpected phosphate ester byproduct | α-Hydroxyphosphonate-phosphate rearrangement. | - This is a base-catalyzed rearrangement.[4][8] Strictly avoid basic conditions during workup. - Maintain a neutral to slightly acidic pH throughout the process. |
| Product is water-soluble and difficult to extract | The hydroxyl and phosphonate groups increase water solubility. | - Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer. - Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. - Perform multiple extractions with the organic solvent. |
Experimental Protocols
Protocol 1: General Aqueous Workup for this compound
This protocol is designed to minimize the decomposition of this compound by maintaining neutral to slightly acidic conditions and low temperatures.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
pH Adjustment: Check the pH of the aqueous layer. If it is basic, adjust to pH 6-7 by adding dilute hydrochloric acid (1M HCl) dropwise while monitoring with a pH meter or pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (perform this wash quickly if basic conditions are a concern).
-
Brine (saturated aqueous NaCl solution).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<40 °C) to obtain the crude product.
-
Purification: Purify the crude product promptly, for example, by flash column chromatography.
Visualizations
The following diagrams illustrate the key decomposition pathways and a recommended experimental workflow.
Caption: Decomposition pathways of this compound.
Caption: Recommended aqueous workup workflow.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Abramov reaction - Wikipedia [en.wikipedia.org]
- 8. The Stereochemical Course of the α-Hydroxyphosphonate–Phosphate Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Diethyl Phosphite
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of unreacted diethyl phosphite from reaction products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted diethyl phosphite?
A1: The most common methods for removing unreacted diethyl phosphite leverage its physical and chemical properties. These include:
-
Extractive Workup: Utilizing the water solubility of diethyl phosphite to wash it out from an organic solution of the product.
-
Distillation: Separating diethyl phosphite from less volatile products based on its boiling point.
-
Column Chromatography: Purifying the product by passing it through a stationary phase that retains diethyl phosphite differently than the desired compound.
-
Chemical Conversion: Reacting the unreacted diethyl phosphite to form a species that is more easily removed by extraction or chromatography.
Q2: What are the key physical properties of diethyl phosphite to consider during purification?
A2: Understanding the physical properties of diethyl phosphite is crucial for selecting an appropriate purification strategy.
| Property | Value | Implication for Purification |
| Boiling Point | 50-51 °C at 2 mmHg[1][2]; 187-188 °C at atmospheric pressure[3][4] | Suitable for removal by vacuum distillation from higher boiling point products. |
| Solubility | Miscible with water (with hydrolysis)[1][2][3][4]; Soluble in ethanol, ether, and other organic solvents.[3][4] | Can be removed from organic solutions through aqueous extraction. |
| Density | 1.072 g/mL at 25 °C[1][2][3][4] | Slightly denser than water, which should be considered during liquid-liquid extractions. |
Q3: Is diethyl phosphite stable during workup procedures?
A3: Diethyl phosphite is sensitive to moisture and can hydrolyze.[1][3][4] It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and strong bases.[1][3][4] These instabilities can sometimes be exploited for its removal but must be considered to avoid unwanted side reactions with the desired product.
Troubleshooting Guides
Extractive Workup
Issue: Emulsion formation during aqueous extraction.
This is a common problem when trying to separate organic and aqueous phases.
Solutions:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Change Solvent: If possible, try a different organic solvent for the extraction.
-
Filtration: For small-scale emulsions, filtering the mixture through a plug of Celite or glass wool can sometimes resolve the issue.
-
Centrifugation: If available, centrifuging the mixture can force the layers to separate.
Experimental Protocol: Basic Aqueous Wash
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water.
-
Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing process 2-3 times with fresh water.
-
For improved removal, a final wash with brine can be performed to help remove dissolved water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Logical Workflow for Extractive Workup
Caption: Workflow for removing diethyl phosphite via extractive workup.
Column Chromatography
Issue: Product co-elutes with diethyl phosphite.
This indicates that the chosen solvent system does not provide adequate separation.
Solutions:
-
Solvent System Optimization:
-
Increase Polarity Gradually: Start with a non-polar eluent and gradually increase the polarity. Diethyl phosphite is relatively polar and should elute with moderately polar solvent mixtures.
-
Use a Different Solvent System: If a standard ethyl acetate/hexane system is not effective, consider alternatives such as dichloromethane/methanol. For purification of Hirao reaction products, a mixture of hexane and acetone has been used.[5] For Pudovik reaction products, dichloromethane/methanol is a common eluent.[6]
-
-
Alternative Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity.
Issue: Tailing or streaking of the product on the column.
This can be caused by several factors, including compound instability on the silica, strong interactions with the stationary phase, or overloading the column.
Solutions:
-
Add a Modifier to the Eluent:
-
For acidic products, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape.
-
For basic products (like α-aminophosphonates from Pudovik reactions), adding a small amount of a base like triethylamine can prevent streaking.
-
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.
-
Column Packing: A poorly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is uniformly packed.
Experimental Protocol: Flash Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it (gradient elution) or using a single solvent mixture (isocratic elution).
-
Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Decision Tree for Chromatography Troubleshooting
Caption: Troubleshooting guide for column chromatography purification.
Distillation
Issue: Product co-distills with diethyl phosphite.
This occurs when the boiling points of the product and diethyl phosphite are too close, even under vacuum.
Solutions:
-
Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column to improve separation efficiency.
-
Chemical Conversion: If distillation is not effective, consider one of the chemical conversion methods described below to change the properties of the diethyl phosphite before attempting removal.
Experimental Protocol: Vacuum Distillation
-
Set up a distillation apparatus suitable for vacuum. Use a short path distillation apparatus for small quantities or heat-sensitive compounds.
-
Ensure all joints are well-sealed with appropriate vacuum grease.
-
Place the crude product in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating the distillation flask in a heating mantle or oil bath.
-
Collect the diethyl phosphite as the lower-boiling fraction. The boiling point of diethyl phosphite is approximately 50-51 °C at 2 mmHg.[1][2]
-
Once the diethyl phosphite has been removed, the temperature can be increased to distill the product if it is thermally stable. Otherwise, the purified product remains in the distillation flask.
Chemical Conversion Methods
Issue: The product is sensitive to heat (distillation) or is water-soluble (extraction).
In such cases, chemically modifying the unreacted diethyl phosphite can facilitate its removal under milder conditions.
Method 1: Deprotonation and Aqueous Extraction
Diethyl phosphite has an acidic proton that can be removed by a strong base.[7][8] The resulting salt is highly polar and can be easily extracted into an aqueous layer.
Experimental Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Add an aqueous solution of a strong base, such as potassium tert-butoxide (tBuOK) in water, and stir thoroughly.[7]
-
Transfer the mixture to a separatory funnel and separate the layers. The deprotonated diethyl phosphite will be in the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer and concentrate to obtain the purified product. Caution: Ensure your product is stable to strong bases before using this method.
Method 2: Oxidation and Extraction/Chromatography
Diethyl phosphite can be oxidized to diethyl phosphate. Diethyl phosphate is more polar and acidic, making it easier to remove by aqueous extraction (especially with a basic wash) or to separate by column chromatography. A mild oxidizing agent like iodine in the presence of a base can be used.[7]
Experimental Protocol:
-
Dissolve the crude product in a suitable solvent.
-
Add a solution of iodine and a mild base (e.g., pyridine or sodium bicarbonate) in water.[7]
-
Stir the reaction until the diethyl phosphite is consumed (monitor by TLC or GC).
-
Perform an extractive workup to remove the resulting diethyl phosphate salt.
Chemical Conversion Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of 49 organophosphorus pesticide residues and their metabolites in fish, egg, and milk by dual gas chromatography-dual pulse flame photometric detection with gel permeation chromatography cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4342709A - Process for producing diethyl phosphite - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Diethylphosphite - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Events in Phosphonate Addition Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the management of exothermic events during phosphonate addition reactions, including the Pudovik, Michaelis-Arbuzov, and phospha-Michael reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during phosphonate addition reactions, providing immediate actions and preventative measures.
Issue 1: Uncontrolled Temperature Spike During Reagent Addition
Q: My reaction temperature is rapidly increasing and overshooting the target temperature as I add my phosphite reagent. What steps should I take?
A: A rapid and uncontrolled temperature increase is a clear indicator of a highly exothermic reaction that could lead to a dangerous thermal runaway. Immediate and decisive action is required to bring the reaction under control.
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the reagent.
-
Maximize Cooling: Increase the cooling to the reactor by lowering the set point of the cooling bath or increasing the coolant flow rate.
-
Ensure Proper Agitation: Verify that the stirring is vigorous and efficient to ensure uniform temperature distribution and effective heat transfer to the reactor walls.
-
Prepare for Quenching: If the temperature continues to climb despite these measures, be prepared to quench the reaction according to a pre-determined and approved procedure. This may involve the addition of a cold, inert solvent.
Root Cause Analysis and Preventative Measures:
-
Excessive Addition Rate: The rate of heat generation is surpassing the system's heat removal capacity.
-
Insufficient Cooling: The cooling system may be inadequate for the reaction's scale and exothermicity.
-
High Reagent Concentration: The concentration of one or more reactants may be too high, leading to an accelerated reaction rate.
Corrective Actions for Future Experiments:
-
Reduce Addition Rate: Employ a syringe pump for a slow and precisely controlled addition of the limiting reagent.
-
Enhance Cooling Capacity: Utilize a larger cooling bath, a more efficient cryostat, or a reactor with a higher surface-area-to-volume ratio.
-
Dilute Reactants: Consider diluting the reagent being added or the initial reaction mixture to moderate the reaction rate.
-
Conduct Calorimetry Studies: For reactions with unknown thermal hazards, especially before scaling up, perform reaction calorimetry to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).
Issue 2: Delayed Exotherm (Induction Period)
Q: The reaction appeared to be proceeding smoothly with little to no temperature change, followed by a sudden and dramatic temperature spike. What could be the cause?
A: This behavior suggests an induction period where reactants accumulate before the reaction initiates, leading to a rapid and potentially dangerous release of energy.
Immediate Actions:
-
Follow the same immediate actions outlined in Issue 1: stop reagent addition, maximize cooling, ensure proper agitation, and be prepared to quench.
Root Cause Analysis and Preventative Measures:
-
Catalyst Inactivity: The catalyst may require an activation period.
-
Accumulation of Unreacted Reagents: A slow-to-start reaction can lead to a dangerous buildup of the added reagent.
-
Inadequate Mixing: Poor agitation can create localized "hot spots" of high reactant concentration.
Corrective Actions for Future Experiments:
-
Controlled Initiation: Add a small portion of the reagent first and wait for the exotherm to begin before commencing the continuous addition.
-
Seeding: Introducing a small crystal of the final product can sometimes help to initiate the reaction smoothly.
-
Catalyst Pre-activation: Ensure the catalyst is active before beginning the reagent addition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the exothermicity of phosphonate addition reactions?
A1: Several factors can impact the heat generated during these reactions:
-
Reactant and Substrate Structure: The electronic and steric nature of the reactants plays a significant role. For instance, electron-withdrawing groups on a Michael acceptor can increase the reaction's rate and exothermicity.
-
Catalyst Choice and Concentration: The type and amount of catalyst (e.g., base, Lewis acid) can dramatically alter the reaction rate.
-
Solvent: The choice of solvent affects not only the reaction kinetics but also the overall heat capacity of the system.
-
Concentration of Reactants: Higher concentrations generally lead to faster reaction rates and a greater rate of heat evolution.
-
Reaction Temperature: Increased temperature accelerates the reaction rate, which in turn increases the rate of heat generation.
Q2: What are the best practices for safely scaling up an exothermic phosphonate addition reaction?
A2: Scaling up requires a methodical and cautious approach:
-
Incremental Scale-Up: Do not increase the reaction scale by more than a factor of two to three in a single step.
-
Comprehensive Risk Assessment: Before each scale-up, conduct a thorough safety review and hazard analysis.
-
Thermal Hazard Assessment: Use reaction calorimetry to understand the thermal properties of your reaction, including the heat of reaction and the adiabatic temperature rise.
-
Evaluate Cooling Capacity: Ensure the larger reactor's cooling system can handle the increased heat load, keeping in mind that the surface-area-to-volume ratio decreases on scale-up.
-
Adapt Addition and Mixing Protocols: Slower, controlled addition and robust agitation are even more critical at a larger scale.
-
Develop an Emergency Plan: Have a well-defined plan for handling unexpected temperature excursions, including emergency cooling and quenching procedures.
Q3: What are the essential parameters to monitor during these reactions?
A3: Continuous monitoring of key parameters is crucial for safety:
-
Internal Reaction Temperature: This is the most critical parameter to track.
-
Cooling Medium Temperature: Monitor the inlet and outlet temperatures of the cooling fluid to ensure the cooling system is performing as expected.
-
Reagent Addition Rate: Maintain precise control over the rate of addition.
-
Agitation Speed: Ensure consistent and effective mixing throughout the reaction.
Data Presentation
Table 1: Illustrative Temperature Monitoring during a Controlled Pudovik Reaction
| Time (minutes) | Reagent Added (mL) | Internal Temperature (°C) | Jacket Temperature (°C) | Notes |
| 0 | 0 | -5.0 | -10.0 | Reaction mixture at initial temperature. |
| 5 | 2 | -4.5 | -10.0 | Addition started. Slight exotherm observed. |
| 10 | 4 | -3.0 | -10.0 | Temperature stable, continuing addition. |
| 15 | 6 | -2.5 | -10.0 | |
| 20 | 8 | -2.0 | -10.0 | |
| 25 | 10 | -1.5 | -10.0 | Addition complete. |
| 30 | 10 | -2.0 | -10.0 | Temperature decreasing post-addition. |
| 60 | 10 | -4.0 | -10.0 | Reaction proceeding as expected. |
This table provides example data for a well-controlled reaction. Any significant deviation from a stable temperature profile should be investigated immediately.
Experimental Protocols
Protocol 1: General Procedure for a Monitored, Lab-Scale Phospha-Michael Addition
This protocol outlines a generalized procedure with an emphasis on temperature control.
Materials & Equipment:
-
Michael acceptor (1 equivalent)
-
Dialkyl phosphite (1-1.2 equivalents)
-
Base catalyst (e.g., DBU, 0.1 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Multi-neck round-bottom flask with a magnetic stirrer, digital thermometer, dropping funnel, and an inert gas inlet.
-
Cooling bath (e.g., cryostat or ice-salt bath).
Procedure:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Charge the flask with the Michael acceptor and solvent.
-
Cool the reaction vessel to the desired starting temperature (e.g., 0 °C).
-
Prepare a solution of the dialkyl phosphite and catalyst in the dropping funnel.
-
Once the internal temperature is stable, begin the dropwise addition of the phosphite solution.
-
Maintain a slow and steady addition rate, ensuring the internal temperature does not rise by more than 2-3 °C.
-
If the temperature exceeds the set limit, pause the addition until it stabilizes.
-
After the addition is complete, continue to stir the reaction at the same temperature for a designated period, monitoring for any post-addition exotherm.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, carefully quench the reaction as per the established protocol (e.g., addition of a saturated aqueous solution of NH4Cl).
-
Proceed with the aqueous work-up and purification.
Mandatory Visualization
Caption: Immediate response workflow for an exothermic event.
Caption: Key factors and controls for managing reaction exotherms.
Technical Support Center: Design of Experiments (DoE) for Phosphonate Synthesis Optimization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for applying Design of Experiments (DoE) to optimize phosphonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why should I use it for phosphonate synthesis instead of the traditional One-Factor-at-a-Time (OFAT) method?
A1: Design of Experiments (DoE) is a statistical method for process optimization where multiple factors are varied simultaneously in a structured way.[1] This approach is more efficient than the traditional OFAT method, where only one variable is changed at a time.[2][3] The key advantages of DoE are:
-
Greater Efficiency: It allows for the assessment of numerous reaction parameters in a smaller number of experiments, saving time and resources.[1][4]
-
Detection of Interactions: DoE can identify and quantify interactions between factors (e.g., how temperature and catalyst concentration jointly affect yield), which OFAT cannot resolve.[2][4]
-
Comprehensive Process Understanding: It provides a more complete map of the reaction space, leading to a more robust and reliable optimization process.[4]
Q2: What are the typical "factors" and "responses" to consider in a DoE study for phosphonate synthesis?
A2:
-
Factors are the independent variables that you control. Common factors in chemical synthesis include raw material concentration, catalyst type or amount, temperature, reaction time, stirring speed, and the rate of reagent addition.[5]
-
Responses are the measured outcomes of the experiment (dependent variables). For phosphonate synthesis, critical responses often include product yield, selectivity, and the level of impurities.[1][5]
Q3: What type of DoE design should I start with for my phosphonate synthesis optimization?
A3: A typical DoE optimization process is sequential.[4] It often begins with a screening design (e.g., a fractional factorial design) to efficiently identify the most significant factors from a larger list of potential variables.[4][6] Once the critical factors are identified, a more detailed optimization design , such as a response surface methodology (RSM) design (e.g., Box-Behnken or Central Composite Design), is used to model the response surface and find the true optimal conditions.[1][2]
Q4: How critical is experimental reproducibility in a DoE study?
A4: It is absolutely critical. To perform a successful, high-quality DoE study, the experimental setup, non-critical factors, and execution of each run must be as reproducible as possible.[5] Inaccurate control over factors can lead to "noisy" responses, which can obscure the true effects of the variables being studied.[5] Ensuring precise control of parameters like temperature, stirring, and dosing is essential for generating reliable data.[1]
Troubleshooting Guide
Q1: My DoE model has a poor fit (low R-squared value). What are the common causes and solutions?
A1: A low R-squared value indicates that the model does not adequately explain the variability in your response data.
-
Possible Cause: High experimental error or lack of reproducibility.[5]
-
Solution: Review your experimental setup to ensure all non-varied parameters are held constant. Run replicates, especially at the center point of your design, to get a better estimate of pure experimental error.[5]
-
-
Possible Cause: The chosen model (e.g., linear) is too simple to describe the actual chemical behavior.
-
Solution: The relationship between factors and responses may be non-linear (curved). Consider augmenting your design with additional points (like axial/star points in a Central Composite Design) to fit a quadratic model, which is beneficial for modeling curvature around the reaction optimum.[1]
-
-
Possible Cause: An important factor that significantly influences the reaction was not included in the study.
-
Solution: Re-evaluate the chemistry of the phosphonate synthesis. Use your scientific judgment to determine if other variables (e.g., solvent type, pH, presence of atmospheric oxygen) could be critical and should be included in a new screening design.[4]
-
Q2: The validation experiment at the predicted optimal conditions gave a much lower yield than the model predicted. What went wrong?
A2: This is a common issue that highlights the importance of model validation.
-
Possible Cause: The model is only valid within the experimental range studied. The predicted optimum might be on the edge or outside of this range, where the model's predictive power is weaker.
-
Solution: Perform additional experiments around the predicted optimum to refine the model in that specific region of the design space.[2]
-
-
Possible Cause: A "local optimum" was found instead of the true global optimum.[2]
-
Solution: The initial range for the factors may have been too narrow. A new DoE with an expanded range for the critical factors may be necessary to explore the response surface more broadly.
-
-
Possible Cause: Uncontrolled variables or decomposition. For example, the predicted optimum temperature might be close to the decomposition temperature of a reactant or product, an issue encountered in other chemical syntheses.[5] In some phosphonate syntheses, heating to distill at atmospheric pressure can cause decomposition.[7]
-
Solution: Analyze the reaction at the optimal conditions for byproducts. If decomposition is suspected, consider adding constraints to your model to avoid regions of instability or explore milder reaction conditions.[8]
-
Q3: My screening design identified an interaction between two factors. How do I interpret this?
A3: A factor interaction means the effect of one factor on the response depends on the level of another factor.[4]
-
Example: An interaction between catalyst loading and temperature suggests that the ideal catalyst amount might be different at high temperatures versus low temperatures. For instance, at high catalyst loadings, an inert atmosphere might be preferred, while at low loadings, an air atmosphere could be beneficial.[4]
-
Action: This is a key insight that OFAT methods miss.[2] Use your DoE software to generate interaction plots and contour plots. These visualizations are crucial for understanding how to set both factors simultaneously to achieve the desired response (e.g., maximum yield).[1]
Data Presentation: Example of a DoE Matrix
For optimizing a phosphonate synthesis via a Michaelis–Arbuzov reaction, a full factorial design could be employed. The table below shows a 2-level, 3-factor (2³) design with added center points to check for curvature.
| Run Order | Std. Order | Temperature (°C) | Time (hours) | Catalyst Eq. | Yield (%) | Purity (%) |
| 1 | 1 | 60 (-1) | 4 (-1) | 0.05 (-1) | 65 | 92 |
| 2 | 2 | 100 (+1) | 4 (-1) | 0.05 (-1) | 85 | 95 |
| 3 | 3 | 60 (-1) | 12 (+1) | 0.05 (-1) | 72 | 93 |
| 4 | 4 | 100 (+1) | 12 (+1) | 0.05 (-1) | 91 | 97 |
| 5 | 5 | 60 (-1) | 4 (-1) | 0.15 (+1) | 75 | 94 |
| 6 | 6 | 100 (+1) | 4 (-1) | 0.15 (+1) | 88 | 96 |
| 7 | 7 | 60 (-1) | 12 (+1) | 0.15 (+1) | 80 | 95 |
| 8 | 8 | 100 (+1) | 12 (+1) | 0.15 (+1) | 95 | 98 |
| 9 | 9 | 80 (0) | 8 (0) | 0.10 (0) | 93 | 98 |
| 10 | 10 | 80 (0) | 8 (0) | 0.10 (0) | 94 | 99 |
| 11 | 11 | 80 (0) | 8 (0) | 0.10 (0) | 92 | 98 |
Levels are coded as -1 (low), +1 (high), and 0 (center point).
Experimental Protocols
General Protocol for a DoE Study in Phosphonate Synthesis Optimization
-
Define the Optimization Goal:
-
Clearly state the objective (e.g., "Maximize the yield of phosphonate product X while keeping impurity Y below 0.5%").
-
Identify potential factors based on chemical knowledge (e.g., temperature, reactant concentrations, catalyst loading, solvent, reaction time).[5]
-
Define the responses to be measured and ensure reliable analytical methods (e.g., HPLC, NMR) are in place to quantify them.[1]
-
-
Select Factor Ranges and Choose a Design:
-
For each factor, define a practical operating range (low and high levels). These ranges should be wide enough to see effects but not so wide as to cause reaction failure or decomposition.
-
For initial studies with many factors (>4), select a screening design like a fractional factorial design to identify the vital few factors with the fewest runs.
-
For optimizing 2-4 key factors, select a response surface methodology (RSM) design like a Box-Behnken or Central Composite Design to model curvature and locate the optimum.[1]
-
-
Execute the Experimental Plan:
-
Use DoE software (e.g., JMP, Minitab, Design-Expert) to generate the experimental matrix (run sheet).[3]
-
Randomize the run order to prevent time-dependent effects (e.g., instrument drift, degradation of reagents) from biasing the results.
-
Execute each experiment meticulously, ensuring all parameters are controlled precisely as dictated by the design matrix.[1] Record all observations and analytical results for each run.
-
-
Analyze the Data and Build the Model:
-
Input the response data into the DoE software.
-
Analyze the results to determine the statistical significance of each factor and any interactions. Use tools like Pareto charts and half-normal plots to visualize the effects.[3]
-
Develop a mathematical model that describes the relationship between the significant factors and the response(s).[1]
-
Evaluate the model's quality using statistical metrics (e.g., R-squared, p-values) and diagnostic plots (e.g., residual plots).
-
-
Optimize and Validate:
-
Use the model to generate contour plots and find the combination of factor settings that best achieves the optimization goal.[1]
-
Perform one or more confirmation experiments at the predicted optimal conditions.
-
Compare the experimental results to the model's prediction. If they match well, the optimum has likely been found. If not, the model may need refinement.[2]
-
Visualizations
Caption: A typical workflow for process optimization using a sequential DoE approach.
Caption: The relationship between screening and optimization phases in a DoE study.
Caption: Conceptual plot showing an interaction between Temperature and Catalyst level.
References
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Using design of experiments to guide genetic optimization of engineered metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Research Portal [iro.uiowa.edu]
Technical Support Center: 1-Diethoxyphosphorylethanol Synthesis via Pudovik Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1-Diethoxyphosphorylethanol and related α-hydroxyphosphonates. The information provided is focused on the impact of solvent choice on the Pudovik reaction rate and overall success of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Pudovik reaction. This reaction involves the addition of diethyl phosphite to acetaldehyde. The reaction can be catalyzed by bases (e.g., diethylamine, DBN), Lewis acids (e.g., Cu(OTf)₂), or conducted under solvent-free conditions, often promoted by solid catalysts or microwave irradiation.
Q2: How does solvent choice generally impact the Pudovik reaction rate?
A2: Solvent choice can significantly influence the Pudovik reaction rate by affecting the solubility of reactants and stabilizing transition states. Polar solvents can enhance the reaction rate for polar reactants by stabilizing charged intermediates. However, many modern, environmentally friendly procedures for the Pudovik reaction are performed under solvent-free conditions. In some catalytic systems, nonpolar solvents like hexanes have been shown to enhance performance. The optimal solvent is often dependent on the specific catalyst and substrates being used.
Q3: Can the Pudovik reaction be performed without a solvent?
A3: Yes, many recent studies have focused on solvent-free conditions for the Pudovik reaction to create more environmentally friendly ("green") protocols.[1][2][3] These reactions are often facilitated by grinding the reactants with a solid catalyst or by using microwave irradiation.
Q4: What are the main competing reactions or side products to be aware of?
A4: A potential side reaction is the phospha-Brook rearrangement, which can occur under certain conditions, particularly with strong bases. This rearrangement leads to the formation of a phosphate ester instead of the desired α-hydroxyphosphonate. The choice of catalyst and reaction conditions can be optimized to minimize this side reaction.
Q5: Is it possible to perform an enantioselective Pudovik reaction to obtain a specific stereoisomer of this compound?
A5: Yes, catalytic, enantioselective versions of the Pudovik reaction have been developed using chiral catalysts. For example, chiral aluminum complexes have been used to produce enantioenriched α-hydroxyphosphonates with high yields and enantioselectivities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Impure reagents (acetaldehyde, diethyl phosphite). 3. Incorrect solvent or reaction conditions. 4. Insufficient reaction time or temperature. | 1. Use a fresh or newly prepared catalyst. 2. Purify reagents before use (e.g., distill acetaldehyde). 3. Conduct a solvent screen to find the optimal solvent for your specific catalytic system (see Data Presentation section). Consider solvent-free conditions. 4. Monitor the reaction progress using techniques like TLC or NMR to determine the optimal reaction time. A modest increase in temperature may improve the reaction rate, but be cautious of side reactions. |
| Formation of Multiple Products | 1. Phospha-Brook rearrangement occurring as a side reaction. 2. Decomposition of starting materials or product. | 1. If using a base catalyst, consider using a milder base or a Lewis acid catalyst. Lowering the reaction temperature may also suppress the rearrangement. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if your reagents or products are sensitive to air or moisture. Avoid excessively high temperatures or prolonged reaction times. |
| Inconsistent Reaction Rates | 1. Variations in solvent purity/grade. 2. Presence of water in the reaction mixture. | 1. Use high-purity, anhydrous solvents for consistent results. 2. Dry the solvent and glassware thoroughly before use, especially for reactions sensitive to moisture. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent. 2. Complex reaction mixture. | 1. If the product is soluble, consider a different workup procedure, such as precipitation by adding a non-polar solvent or using column chromatography for purification. 2. Optimize the reaction to minimize side products. Purification via column chromatography is often effective for separating the desired α-hydroxyphosphonate. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Pudovik-Type Reaction
| Solvent | Solvent Type | Dielectric Constant (approx.) | Yield (%) |
| Toluene | Nonpolar | 2.4 | 62 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 53 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 53 |
| Ethyl Acetate (AcOEt) | Polar Aprotic | 6.0 | 61 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 90 |
Data adapted from a study by Dong, et al. on a Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence. The reaction was performed at 100 °C for 12 hours.[1][4]
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound in Diethyl Ether
This protocol is adapted from studies on the diethylamine-catalyzed Pudovik reaction.
Materials:
-
Acetaldehyde
-
Diethyl phosphite
-
Diethylamine (catalyst)
-
Anhydrous diethyl ether (solvent)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Apparatus for workup and purification (e.g., rotary evaporator, column chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve freshly distilled acetaldehyde (1 equivalent) and diethyl phosphite (1 equivalent) in anhydrous diethyl ether.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a catalytic amount of diethylamine (e.g., 5 mol%) to the stirred solution.
-
Continue stirring the reaction mixture at 0 °C and monitor its progress using TLC or ³¹P NMR spectroscopy.
-
Once the reaction is complete, quench the reaction by adding a mild acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Solvent-Free Synthesis of α-Hydroxyphosphonates
This is a general protocol for the environmentally friendly synthesis of α-hydroxyphosphonates.
Materials:
-
Aldehyde (e.g., acetaldehyde)
-
Diethyl phosphite
-
Solid catalyst (e.g., sodium carbonate, piperazine)
-
Mortar and pestle or a mechanical grinder
-
Apparatus for workup and purification
Procedure:
-
In a mortar, combine the aldehyde (1 equivalent), diethyl phosphite (1 equivalent), and the solid catalyst (e.g., piperazine).[3]
-
Grind the mixture at room temperature for the time specified in the relevant literature (often ranging from a few minutes to an hour).[3]
-
Monitor the reaction by TLC.
-
After completion, add a suitable solvent (e.g., diethyl ether) to the mixture and filter to remove the solid catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical steps for troubleshooting a Pudovik reaction.
References
Validation & Comparative
Interpreting 1H and 13C NMR Spectra of 1-Diethoxyphosphorylethanol: A Comparative Guide
This guide provides a detailed interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-diethoxyphosphorylethanol. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of closely related structures and provides a comparative analysis with the experimentally determined NMR data of diethyl (hydroxymethyl)phosphonate. This information is valuable for researchers, scientists, and drug development professionals working with organophosphorus compounds.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the analogous compound, diethyl (hydroxymethyl)phosphonate. The predictions are based on established chemical shift ranges and coupling constants observed in similar organophosphorus molecules.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | CH₃-CH(OH) | ~1.3 | Doublet (d) | ~7 |
| P-O-CH₂-CH₃ | ~1.3 | Triplet (t) | ~7 | |
| CH₃-CH (OH)-P | ~4.0 | Doublet of Quartets (dq) | J(H,H) ≈ 7, J(H,P) ≈ 8 | |
| P-O-CH₂ -CH₃ | ~4.1 | Quintet or Multiplet | ~7 | |
| CH(OH ) | Variable | Singlet (broad) | - | |
| Diethyl (hydroxymethyl)phosphonate (Experimental) | P-O-CH₂-CH₃ | 1.35 | Triplet (t) | 7.19 |
| HO-CH₂ -P | 3.91 | Doublet of Doublets (dd) | J(H,H) = J(H,P) = 6.30 | |
| P-O-CH₂ -CH₃ | 4.13-4.24 | Multiplet (m) | - | |
| CH₂ -OH | 4.81-4.86 | Multiplet (m) | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | C H₃-CH(OH) | ~16 | Singlet | - |
| P-O-CH₂-C H₃ | ~16 | Doublet (d) | J(C,P) ≈ 6 | |
| CH₃-C H(OH)-P | ~65 | Doublet (d) | J(C,P) ≈ 165 | |
| P-O-C H₂-CH₃ | ~63 | Doublet (d) | J(C,P) ≈ 7 | |
| Diethyl (hydroxymethyl)phosphonate (Experimental) | P-O-CH₂-C H₃ | 16.35 | Doublet (d) | J(C,P) = 5.68 |
| HO-C H₂-P | 56.87 | Doublet (d) | J(C,P) = 162.21 | |
| P-O-C H₂-CH₃ | 62.51 | Doublet (d) | J(C,P) = 6.76 |
Interpretation of Spectra
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl protons of the ethyl groups on the phosphate will appear as a triplet, coupled to the adjacent methylene protons. The methyl protons of the 1-hydroxyethyl group will be a doublet, coupled to the methine proton. The methylene protons of the ethoxy groups will likely appear as a complex multiplet or a quintet due to coupling with both the adjacent methyl protons and the phosphorus atom. The methine proton, being adjacent to both a hydroxyl group and the phosphonate group, will exhibit a doublet of quartets. The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration.
In the ¹³C NMR spectrum, four distinct signals are predicted. The carbons of the methyl groups will appear at the upfield region. The carbon directly attached to the phosphorus atom will show a large one-bond coupling constant (¹JCP), which is a characteristic feature of organophosphorus compounds. The methylene carbons of the ethoxy groups will also be split into doublets due to two-bond coupling with the phosphorus atom (²JCP), but with a much smaller coupling constant.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing samples for ¹H and ¹³C NMR spectroscopy of small organic molecules is as follows:
-
Sample Quantity: Weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the solubility of the analyte.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool or a syringe filter into a clean, dry NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
Typical acquisition parameters for ¹H and ¹³C NMR on a 400 MHz spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans (NS) | 16 | 1024 or more |
| Relaxation Delay (D1) | 1.0 s | 2.0 s |
| Acquisition Time (AQ) | ~3-4 s | ~1-2 s |
| Spectral Width (SW) | ~12 ppm | ~240 ppm |
Alternative Analytical Techniques
Besides NMR spectroscopy, other analytical techniques are valuable for the characterization of organophosphorus compounds like this compound.
1. Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable organophosphorus compounds. It provides information about the molecular weight and fragmentation pattern of the analyte, which aids in structure elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. It separates the components of a mixture by liquid chromatography before they are introduced into the mass spectrometer.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the alkyl groups, the P=O stretch of the phosphonate, and P-O-C stretches.
Visualizing Molecular Structure and NMR Correlations
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key predicted ¹H-¹H and ¹H-³¹P NMR couplings.
Caption: Structure of this compound with key NMR couplings.
A comprehensive guide for researchers, scientists, and drug development professionals on the 31P NMR spectral properties of 1-Diethoxyphosphorylethanol and its analogues. This guide provides a comparative analysis of their chemical shifts, detailed experimental protocols, and a visual representation of the structural relationships influencing their spectral characteristics.
This guide delves into the 31P Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, also known as Diethyl (1-hydroxyethyl)phosphonate, and its structurally related α-hydroxyalkylphosphonates. Understanding the 31P NMR chemical shifts of these organophosphorus compounds is crucial for their identification, purity assessment, and for studying their roles in various chemical and biological processes. This document presents a clear comparison of their spectral data, outlines a standardized experimental protocol for data acquisition, and provides a graphical representation of the structure-chemical shift relationship.
Comparative 31P NMR Chemical Shift Data
The 31P NMR chemical shifts of this compound and its related compounds are influenced by the electronic environment around the phosphorus nucleus. The substitution pattern on the α-carbon directly attached to the phosphorus atom plays a significant role in determining the resonance frequency. The following table summarizes the experimentally observed 31P NMR chemical shifts for the target compounds in deuterated chloroform (CDCl3).
| Compound Name | IUPAC Name | Structure | 31P NMR Chemical Shift (δ) in CDCl3 (ppm) |
| This compound | Diethyl (1-hydroxyethyl)phosphonate | CH3CH(OH)P(O)(OCH2CH3)2 | 25.9 |
| Diethyl (1-hydroxypropyl)phosphonate | Diethyl (1-hydroxypropyl)phosphonate | CH3CH2CH(OH)P(O)(OCH2CH3)2 | Data not available in the search results |
| Diethyl (2-hydroxy-2-propyl)phosphonate | Diethyl (2-hydroxy-2-propyl)phosphonate | (CH3)2C(OH)P(O)(OCH2CH3)2 | 27.6 |
Note: The chemical shift for Diethyl (1-hydroxypropyl)phosphonate was not explicitly found in the provided search results. Further experimental work or literature search is required to populate this data point.
Experimental Protocol for 31P NMR Spectroscopy
The following is a generalized experimental protocol for acquiring high-quality 31P NMR spectra of small organophosphorus compounds like the ones discussed in this guide.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the organophosphorus compound in 0.6-0.8 mL of deuterated chloroform (CDCl3).
-
Ensure the sample is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a standard multinuclear NMR spectrometer.
-
Tune the probe for the 31P nucleus frequency.
-
Lock the field frequency using the deuterium signal from the CDCl3 solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used (e.g., 'zgpg30' on Bruker instruments).
-
Reference: Use an external standard of 85% phosphoric acid (H3PO4) in a sealed capillary, setting its chemical shift to 0 ppm. Alternatively, reference the spectrum to a known internal standard if one is present and well-separated from the analyte signals.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around the expected chemical shift range of the phosphonates (e.g., around 30 ppm), is generally sufficient.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the phosphorus nuclei, which can have long T1 relaxation times. For quantitative measurements, a longer delay (5-7 times the longest T1) is necessary.
-
Number of Scans (ns): Depending on the sample concentration, the number of scans can range from 16 to 128 or more to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Baseline correct the spectrum.
-
Reference the spectrum to the 85% H3PO4 standard at 0 ppm.
Structure-Chemical Shift Relationship
The substitution at the α-carbon atom influences the electron density around the phosphorus nucleus, thereby affecting its 31P NMR chemical shift. Generally, an increase in the number of alkyl groups on the α-carbon leads to a downfield shift (higher ppm value). This trend is observed when comparing Diethyl (1-hydroxyethyl)phosphonate (one methyl group) and Diethyl (2-hydroxy-2-propyl)phosphonate (two methyl groups).
Caption: Relationship between α-carbon substitution and 31P NMR chemical shift.
This guide provides a foundational understanding of the 31P NMR characteristics of this compound and related α-hydroxyalkylphosphonates. For further in-depth analysis and comparison, it is recommended to acquire the 31P NMR data for Diethyl (1-hydroxypropyl)phosphonate under the same experimental conditions.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Diethoxyphosphorylethanol
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, offering profound insights into molecular structure through fragmentation analysis. This guide provides a detailed examination of the electron ionization-mass spectrometry (EI-MS) fragmentation of 1-diethoxyphosphorylethanol, a representative α-hydroxy phosphonate. By comparing its fragmentation pattern with structurally related compounds, this document serves as a practical resource for the identification and characterization of this class of molecules.
Probing the Core: Fragmentation Analysis of this compound
The fragmentation cascade is initiated by the formation of a molecular ion ([M]⁺•). Subsequent fragmentation events likely include α-cleavage, McLafferty-type rearrangements, and the loss of small neutral molecules such as ethene and water. These processes give rise to a series of diagnostic fragment ions that provide a structural fingerprint of the parent molecule.
A Comparative Look: Fragmentation of Structurally Related Phosphonates
To provide a robust framework for analysis, the predicted fragmentation pattern of this compound is compared with the experimentally determined mass spectral data of two analogous compounds: Diethyl phosphite and Diethyl ethylphosphonate. This comparative approach highlights the influence of the α-hydroxyethyl substituent on the fragmentation pathways.
| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance (this compound - Predicted) | Relative Abundance (Diethyl phosphite - Experimental) | Relative Abundance (Diethyl ethylphosphonate - Experimental) |
| 182 | [M]⁺• | C₆H₁₅O₄P⁺• | Low | - | - |
| 167 | [M - CH₃]⁺ | C₅H₁₂O₄P⁺ | Moderate | - | - |
| 154 | [M - C₂H₄]⁺• | C₄H₁₁O₄P⁺• | Moderate | - | - |
| 137 | [M - OC₂H₅]⁺ | C₄H₁₀O₃P⁺ | High | - | - |
| 121 | [(C₂H₅O)₂P(O)]⁺ | C₄H₁₀O₃P⁺ | High | - | - |
| 109 | [HP(O)OC₂H₅]⁺ | C₂H₆O₃P⁺ | Moderate | High | High |
| 93 | [P(O)(OH)₂]⁺ | H₂O₃P⁺ | Moderate | High | High |
| 81 | [P(O)OH]⁺• | HO₂P⁺• | Moderate | High | High |
| 65 | [P(OH)₂]⁺ | H₂O₂P⁺ | Moderate | High | Moderate |
| 47 | [PO]⁺ | OP⁺ | Low | Moderate | Moderate |
Note: The relative abundances for this compound are predicted based on general fragmentation principles of similar compounds and are intended for illustrative purposes.
Deciphering the Pathways: A Visual Guide to Fragmentation
The fragmentation of this compound is a complex process involving multiple competing pathways. The following diagrams, generated using the DOT language, illustrate the key fragmentation routes.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Experimental Blueprint: A Protocol for Analysis
Reproducible and reliable data are the bedrock of scientific inquiry. The following section outlines a detailed experimental protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and related compounds.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., dichloromethane or methanol).
-
Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
4. Data Analysis:
-
Acquire and process the data using the instrument's software.
-
Identify the molecular ion and major fragment ions.
-
Propose fragmentation pathways based on the observed mass spectrum and known fragmentation mechanisms of organophosphorus compounds.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for GC-MS analysis.
By providing a detailed, data-supported comparison and a clear experimental framework, this guide aims to empower researchers in their analytical endeavors, fostering a deeper understanding of the mass spectrometric behavior of α-hydroxy phosphonates and facilitating the confident identification of these and other novel chemical entities.
A Comparative Guide to the Synthesis of 1-Diethoxyphosphorylethanol: Catalytic vs. Base-Free Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Diethoxyphosphorylethanol, a valuable building block in medicinal chemistry, can be synthesized through various methods. This guide provides an objective comparison of the traditional catalytic approach and a modern, base-free alternative, supported by experimental data to inform your synthetic strategy.
The synthesis of α-hydroxyphosphonates, such as this compound, is predominantly achieved through the Pudovik reaction, which involves the addition of a dialkyl phosphite to a carbonyl compound. This reaction can be performed with or without a catalyst, each approach presenting distinct advantages and disadvantages in terms of reaction efficiency, product purity, and environmental impact.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the catalytic and a representative base-free (in this case, a greener, solid-supported catalyst) synthesis of this compound.
| Parameter | Catalytic Synthesis (Triethylamine) | Greener Catalytic Synthesis (Al2O3/KF) |
| Starting Materials | Acetaldehyde, Diethyl Phosphite | Acetaldehyde, Diethyl Phosphite |
| Catalyst | Triethylamine | Alumina/Potassium Fluoride (Al2O3/KF) |
| Solvent | Acetone (minimum quantity) | None (Solvent-free) |
| Reaction Temperature | Reflux | Room Temperature |
| Reaction Time | 2 hours | 24 hours |
| Yield | 76% | 85% |
| Purification | Crystallization from n-pentane | Filtration and washing with water |
Experimental Methodologies
Below are the detailed experimental protocols for the synthesis of this compound using both a conventional base catalyst and a solid-supported catalyst system.
Catalytic Synthesis Protocol (Triethylamine)
This protocol utilizes the common organic base, triethylamine, to catalyze the Pudovik reaction.
-
Reaction Setup: A mixture of acetaldehyde (1 equivalent) and diethyl phosphite (1 equivalent) is prepared in a minimum amount of acetone.
-
Catalyst Addition: Triethylamine (0.1 equivalents) is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for 2 hours.
-
Work-up and Purification: After the reaction is complete, n-pentane is added to the cooled mixture. The product, this compound, crystallizes out of the solution and is collected by filtration.
Greener Catalytic Synthesis Protocol (Al2O3/KF)
This method employs a solid-supported catalyst, offering potential advantages in terms of catalyst removal and reduced environmental impact.
-
Catalyst Preparation: Alumina (Al2O3) is impregnated with an aqueous solution of potassium fluoride (KF) and then dried.
-
Reaction Setup: Acetaldehyde (1 equivalent) and diethyl phosphite (1 equivalent) are mixed in the presence of the prepared Al2O3/KF catalyst.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours under solvent-free conditions.
-
Work-up and Purification: The solid catalyst is removed by filtration. The resulting product is washed with water to afford pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the catalytic and base-free synthetic approaches.
Caption: Workflow for the catalytic synthesis of this compound.
Caption: Workflow for the greener catalytic synthesis of this compound.
Comparative Reactivity of 1-Diethoxyphosphorylethanol and Alternative Organophosphorus Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate organophosphorus reagent is a critical decision that can significantly impact the efficiency and outcome of synthetic strategies. This guide provides an objective comparison of the reactivity of 1-Diethoxyphosphorylethanol with other commonly employed organophosphorus reagents, supported by experimental data to inform reagent choice in key chemical transformations.
This compound, an α-hydroxy phosphonate, serves as a versatile precursor in various organic syntheses. Its reactivity is often compared with that of dialkyl phosphites, trialkyl phosphites, and phosphonate carbanions in fundamental reactions such as the Pudovik, Abramov, and Horner-Wadsworth-Emmons (HWE) reactions. Understanding the nuances of each reagent's performance in these transformations is essential for optimizing reaction conditions and achieving desired product yields.
I. Synthesis of α-Hydroxy Phosphonates: Pudovik vs. Abramov Reaction
The synthesis of α-hydroxy phosphonates, such as this compound, is primarily achieved through the Pudovik or Abramov reactions. The Pudovik reaction involves the addition of a dialkyl phosphite to an aldehyde, while the Abramov reaction utilizes a trialkyl phosphite.
A key distinction lies in the reaction mechanism and byproducts. The Pudovik reaction, often base-catalyzed, directly forms the C-P bond of the α-hydroxy phosphonate. In contrast, the Abramov reaction proceeds through a quasi-phosphonium intermediate, which then undergoes rearrangement to the final product.[1][2]
| Reaction | Organophosphorus Reagent | Carbonyl Compound | Product | Typical Yield (%) | Reference |
| Pudovik Reaction | Diethyl Phosphite | Acetaldehyde | This compound | Not explicitly found | N/A |
| Pudovik Reaction | Diethyl Phosphite | 2-Nitrobenzaldehyde | Diethyl (1-hydroxy-1-(2-nitrophenyl)methyl)phosphonate | High (Optimized in flow) | [3] |
| Abramov Reaction | Triethyl Phosphite | Acetaldehyde | This compound | Not explicitly found | N/A |
| Abramov Reaction | Triethyl Phosphite | Benzaldehyde | Diethyl (hydroxy(phenyl)methyl)phosphonate | 85-93% | [4] |
Note: Specific yield data for the reaction of acetaldehyde with diethyl phosphite and triethyl phosphite to form this compound was not found in the searched literature. The provided yields are for analogous reactions with other aldehydes.
II. Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, where a phosphonate-stabilized carbanion reacts with a carbonyl compound. The reactivity of the phosphonate reagent is a critical factor in the success of this reaction. While this compound itself is not directly used as the carbanion source, its deprotonated form can, in principle, participate in such reactions, although this is less common. A more standard approach involves the use of phosphonates with an adjacent electron-withdrawing group, such as triethyl phosphonoacetate.
The HWE reaction is renowned for its generally high E-selectivity and the water-soluble nature of the phosphate byproduct, which simplifies purification compared to the Wittig reaction.[5][6]
| Phosphonate Reagent | Carbonyl Compound | Base | Product | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | DBU/LiCl | Ethyl cinnamate | High (Not specified) | Predominantly E | [7] |
| Triethyl phosphonoacetate | Various Aldehydes | Various | α,β-Unsaturated esters | Generally high | Predominantly E | [6] |
| Deprotonated this compound | Benzaldehyde | N/A | (E)-1-phenylprop-1-ene | Not explicitly found | N/A | N/A |
Note: Experimental data for the Horner-Wadsworth-Emmons reaction using the deprotonated form of this compound was not found in the searched literature.
III. Experimental Protocols
A. General Protocol for the Pudovik Reaction
The Pudovik reaction is typically carried out by reacting a dialkyl phosphite with an aldehyde in the presence of a catalytic amount of base.
Example Protocol for the reaction of an aldehyde with diethyl phosphite:
-
To a stirred solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., THF, DCM, or neat), add diethyl phosphite (1.0-1.2 equiv).
-
Add a catalytic amount of a base (e.g., triethylamine, DBU, or an alkali metal carbonate) (0.1-0.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine, followed by extraction with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[1]
B. General Protocol for the Abramov Reaction
The Abramov reaction involves the reaction of a trialkyl phosphite with an aldehyde, often under thermal conditions or with Lewis acid catalysis.
Example Protocol for the reaction of an aldehyde with triethyl phosphite:
-
Combine the aldehyde (1.0 equiv) and triethyl phosphite (1.0-1.5 equiv) in a reaction vessel.
-
The reaction can be performed neat or in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.
-
Alternatively, a Lewis acid catalyst (e.g., ZnI2) can be added to facilitate the reaction at a lower temperature.[2]
-
After completion, the excess triethyl phosphite and solvent are removed under reduced pressure.
-
The resulting crude α-hydroxy phosphonate can be purified by distillation or column chromatography.
C. General Protocol for the Horner-Wadsworth-Emmons Reaction
The HWE reaction involves the deprotonation of a phosphonate ester followed by reaction with a carbonyl compound.
Example Protocol for the reaction of an aldehyde with triethyl phosphonoacetate:
-
To a solution of triethyl phosphonoacetate (1.0-1.2 equiv) in a dry aprotic solvent (e.g., THF, DME) under an inert atmosphere, add a strong base (e.g., NaH, n-BuLi, or DBU) at a low temperature (e.g., 0 °C or -78 °C).
-
Stir the mixture for a period to allow for the formation of the phosphonate carbanion.
-
Add the aldehyde (1.0 equiv) to the solution of the carbanion.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous salt.
-
After filtration and concentration, the crude product is purified by column chromatography to yield the α,β-unsaturated ester.[6][7]
IV. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of α-hydroxy phosphonates and their subsequent use in the Horner-Wadsworth-Emmons reaction.
Caption: Synthetic routes to α-hydroxy phosphonates.
Caption: General workflow of the HWE reaction.
References
- 1. Constructive On-DNA Abramov Reaction and Pudovik Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abramov reaction - Wikipedia [en.wikipedia.org]
- 3. repository.londonmet.ac.uk [repository.londonmet.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validating the Purity of Synthesized 1-Diethoxyphosphorylethanol: A Comparative Guide to HPLC and GC-MS Analysis
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the manufacturing process. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of 1-Diethoxyphosphorylethanol. We present a detailed comparison of their methodologies, performance characteristics, and illustrative experimental protocols to aid in selecting the most suitable technique for your analytical needs.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separation is driven by the analyte's hydrophobicity; less polar compounds are retained longer on the column. Detection is typically achieved using a UV detector, as the phosphate group does not have a strong chromophore, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for positive identification and quantification. Due to the thermal lability and polarity of many organophosphorus compounds, derivatization is often required to increase volatility and thermal stability for GC-MS analysis.
Comparative Performance Characteristics
The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of each technique for this application.
| Feature | HPLC | GC-MS |
| Analyte Suitability | Well-suited for polar, non-volatile, and thermally labile compounds. No derivatization is typically required for this compound. | Requires volatile and thermally stable analytes. Derivatization is likely necessary for this compound to improve volatility and reduce peak tailing. |
| Separation Efficiency | High resolution, capable of separating closely related impurities. | Very high resolution, especially with capillary columns, excellent for separating volatile isomers. |
| Detection | UV detection may have low sensitivity for this analyte. CAD or ELSD provides universal detection but less structural information. LC-MS provides mass data but at a higher cost. | Mass spectrometry provides high sensitivity and specific identification based on mass-to-charge ratio and fragmentation patterns. |
| Quantification | Excellent quantitative accuracy and precision with appropriate calibration. | Good quantitative performance, though derivatization can introduce variability. |
| Impurity Identification | Identification is based on retention time comparison with standards. LC-MS is needed for structural elucidation of unknown impurities. | Provides definitive identification of volatile impurities through mass spectral library matching and fragmentation analysis. |
| Sample Throughput | Generally higher throughput due to simpler sample preparation. | Lower throughput due to the additional derivatization step. |
| Cost & Complexity | Lower initial instrument cost and complexity compared to GC-MS. | Higher initial instrument cost and requires more expertise for operation and data interpretation. |
Experimental Protocols
The following are illustrative protocols for the analysis of this compound purity by HPLC and GC-MS. These should be optimized based on the specific instrumentation and potential impurity profile.
HPLC-UV/CAD Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 210 nm (for general detection of any UV-active impurities).
-
Charged Aerosol Detector (CAD) for universal quantification of non-volatile compounds.
-
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities can be quantified against a reference standard if available.
GC-MS Method (with Derivatization)
1. Derivatization and Sample Preparation:
-
To a vial containing 1 mg of the synthesized this compound, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 900 µL of a suitable solvent (e.g., anhydrous acetonitrile).
-
Cap the vial and heat at 70 °C for 30 minutes to facilitate the silylation of the hydroxyl group.
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
3. Data Analysis:
-
The purity is assessed by the area percentage of the derivatized this compound peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be consistent with the structure of the silylated derivative.
-
Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times.
Visualizing the Workflow and Analytical Principles
To better illustrate the process and the underlying principles of each technique, the following diagrams are provided.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Caption: Comparison of the fundamental principles of HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. The choice between them hinges on the specific analytical requirements. HPLC is a robust and straightforward method for routine purity checks, especially when dealing with potential non-volatile or thermally sensitive impurities. GC-MS, while requiring an additional derivatization step, offers unparalleled specificity for the identification of volatile and semi-volatile impurities, providing a deeper understanding of the impurity profile. For comprehensive characterization, employing both techniques can be a valuable strategy, leveraging the strengths of each to ensure the highest quality of the synthesized compound.
A Comparative Analysis of Lewis Acid Catalysts in the Pudovik Reaction
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance
The Pudovik reaction, a cornerstone of organophosphorus chemistry, facilitates the formation of α-hydroxyphosphonates and α-aminophosphonates, crucial precursors for a wide array of biologically active compounds. The choice of catalyst is paramount in dictating the efficiency, selectivity, and substrate scope of this reaction. This guide provides an objective comparison of various Lewis acid catalysts for the Pudovik reaction, supported by experimental data, to aid researchers in catalyst selection and methods development.
Performance Comparison of Lewis Acid Catalysts
The efficacy of different Lewis acid catalysts in the Pudovik reaction varies significantly based on the catalyst itself, the substrates, and the reaction conditions. Below is a summary of the performance of selected Lewis acid catalysts, with data compiled from various studies. It is important to note that direct comparison is nuanced, as reaction conditions are not always identical across different studies.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(OTf)₂ | Diphenylphosphine oxide, 2-pyridinecarboxaldehyde | THF | 100 | 12 | 90 | [1][2] |
| CeCl₃·7H₂O | Benzaldehyde, Diethyl phosphite | Solvent-free | Room Temp. | 0.25 | 95 | [3] |
| Sc(OTf)₃ | Not explicitly reported for Pudovik, but a powerful Lewis acid | Toluene | 110 | 16 | N/A | [4] |
| ZnCl₂ | General catalyst for condensations | N/A | N/A | N/A | N/A | [5] |
| AlCl₃ | General catalyst for condensations | N/A | N/A | N/A | N/A | [6] |
| TiCl₄ | General catalyst for condensations | N/A | N/A | N/A | N/A | [6] |
Note: Data for Sc(OTf)₃, ZnCl₂, AlCl₃, and TiCl₄ in the context of the Pudovik reaction is not as readily available in comparative studies. Their inclusion is based on their general utility as Lewis acids in related transformations. The performance of Sc(OTf)₃ is noted from a different reaction to indicate its catalytic potential under thermal conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of catalytic systems. Below are representative experimental protocols for the Pudovik reaction using different Lewis acid catalysts.
Protocol 1: Cu(OTf)₂-Catalyzed Pudovik Reaction–Phospha-Brook Rearrangement
This protocol describes the reaction of a secondary phosphine oxide with an aldehyde, which proceeds through a Pudovik addition followed by a phospha-Brook rearrangement.
Materials:
-
Diphenylphosphine oxide (0.2 mmol, 1.0 equiv)
-
2-Pyridinecarboxaldehyde (0.3 mmol, 1.5 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%)
-
Anhydrous Tetrahydrofuran (THF, 2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add diphenylphosphine oxide and Cu(OTf)₂.
-
Purge the vessel with an inert atmosphere.
-
Add anhydrous THF via syringe.
-
Add 2-pyridinecarboxaldehyde via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After completion, cool the reaction to room temperature.
-
The product can be isolated and purified using standard chromatographic techniques.[1][2]
Protocol 2: CeCl₃·7H₂O-Catalyzed Hydrophosphonylation of Aldehydes
This protocol outlines a solvent-free approach for the synthesis of α-hydroxyphosphonates.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 equiv)
-
Dialkyl phosphite (e.g., Diethyl phosphite, 1.0 equiv)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1 mol%)
Procedure:
-
In a reaction vessel, mix the aldehyde and dialkyl phosphite.
-
Add CeCl₃·7H₂O to the mixture.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
The product can be isolated and purified by recrystallization or column chromatography.[3]
Visualizing Reaction Pathways and Logic
To better understand the processes involved, the following diagrams illustrate the general workflow of a Lewis acid-catalyzed Pudovik reaction and the logical framework for comparing different catalysts.
Conclusion
The selection of a Lewis acid catalyst for the Pudovik reaction is a critical decision that influences the overall success of the synthesis. Cu(OTf)₂ has been demonstrated to be a highly effective catalyst, leading to high yields under relatively mild conditions.[1][2] For a more environmentally benign and rapid process, CeCl₃·7H₂O presents a compelling solvent-free option.[3] While comprehensive comparative data for a wider range of common Lewis acids under standardized conditions is an area for further research, this guide provides a foundational understanding of the available options and their performance. Researchers are encouraged to consider the specific requirements of their substrates and desired reaction outcomes when selecting a catalyst and to use the provided protocols as a starting point for optimization.
References
- 1. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel classification of Lewis acids on the basis of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Hydrophosphylation of Chiral N-Phosphonyl Imines Provides an Efficient Approach to Chiral α-Amino Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bip.pwr.edu.pl [bip.pwr.edu.pl]
A Spectroscopic Guide: Distinguishing 1-Diethoxyphosphorylethanol from its Precursors
For researchers, scientists, and professionals in drug development, this guide provides an objective spectroscopic comparison of the synthetic product, 1-Diethoxyphosphorylethanol, with its starting materials, diethyl phosphite and acetaldehyde. The comparative analysis is supported by FT-IR, ¹H NMR, ¹³C NMR, and ³¹P NMR data, offering clear indicators for reaction completion and product purity.
The synthesis of α-hydroxyphosphonates, such as this compound, through the Pudovik reaction of dialkyl phosphites and aldehydes is a fundamental transformation in organophosphorus chemistry. Monitoring the progress of this reaction and confirming the identity of the product necessitates a thorough understanding of the spectroscopic changes that occur as the starting materials are converted to the final product. This guide details these changes, providing a clear spectroscopic roadmap from reactants to product.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its starting materials. These shifts and absorption bands are critical for identifying each compound in a reaction mixture.
FT-IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| Diethyl Phosphite | ~2980 (m, C-H), ~2400 (w, P-H), ~1250 (s, P=O), ~1030 (s, P-O-C) | C-H stretching, P-H stretching, Phosphoryl stretching, P-O-C stretching |
| Acetaldehyde | ~2920 (m, C-H), ~2720 (m, Aldehydic C-H), ~1740 (s, C=O) | C-H stretching, Aldehydic C-H stretching, Carbonyl stretching |
| This compound | ~3350 (br, O-H), ~2980 (m, C-H), ~1230 (s, P=O), ~1020 (s, P-O-C) | O-H stretching, C-H stretching, Phosphoryl stretching, P-O-C stretching |
Key Diagnostic Changes: The most telling changes in the IR spectrum upon formation of this compound are the disappearance of the P-H stretch from diethyl phosphite and the C=O stretch from acetaldehyde, and the appearance of a broad O-H stretch.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Diethyl Phosphite | ~6.8 | d, J(P,H) ≈ 700 Hz | P-H |
| ~4.1 | dq | O-CH₂-CH₃ | |
| ~1.3 | t | O-CH₂-CH₃ | |
| Acetaldehyde | ~9.8 | q | CHO |
| ~2.2 | d | CH₃ | |
| This compound | ~4.5 | br s | OH |
| ~4.1 | m | O-CH₂-CH₃ | |
| ~4.0 | m | P-CH(OH)-CH₃ | |
| ~1.3 | t | O-CH₂-CH₃ | |
| ~1.2 | dd | P-CH(OH)-CH₃ |
Key Diagnostic Changes: The formation of the product is indicated by the disappearance of the characteristic downfield aldehyde proton of acetaldehyde and the P-H proton of diethyl phosphite. Concurrently, a new methine proton signal appears around 4.0 ppm, coupled to both the adjacent methyl protons and the phosphorus atom, and a broad hydroxyl proton signal emerges.
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Diethyl Phosphite | ~62.5 (d) | O-CH₂ |
| ~16.3 (d) | CH₃ | |
| Acetaldehyde | ~200.5 | C=O |
| ~31.2 | CH₃ | |
| This compound | ~67.0 (d) | P-CH(OH) |
| ~63.0 (d) | O-CH₂ | |
| ~23.0 (d) | P-CH(OH)-CH₃ | |
| ~16.5 (d) | O-CH₂-CH₃ |
Key Diagnostic Changes: The most significant change is the disappearance of the downfield carbonyl carbon signal of acetaldehyde and the appearance of a new methine carbon signal (P-CH(OH)) around 67 ppm, which shows coupling to the phosphorus atom.
³¹P NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| Diethyl Phosphite | ~7.0 |
| Acetaldehyde | (Not Applicable) |
| This compound | ~22.0 |
Key Diagnostic Changes: The phosphorus chemical shift moves significantly downfield from approximately +7 ppm in diethyl phosphite to around +22 ppm in the α-hydroxyphosphonate product, providing a clear indication of the formation of the new C-P bond.[1]
Experimental Workflow
The synthesis of this compound from diethyl phosphite and acetaldehyde follows a straightforward workflow, as depicted in the diagram below. This reaction, a classic example of the Pudovik reaction, involves the nucleophilic addition of the phosphite to the carbonyl group of the aldehyde.[2]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound (Pudovik Reaction)
This protocol describes a general procedure for the base-catalyzed addition of diethyl phosphite to acetaldehyde.[2][3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.0 equivalent).
-
Addition of Aldehyde: Cool the flask in an ice bath and add acetaldehyde (1.0-1.2 equivalents) dropwise with stirring.
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as a saturated solution of sodium ethoxide in ethanol or triethylamine (e.g., 0.1 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Acquire a background spectrum of the clean plates. Place the sample plates in the spectrometer and collect the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
NMR Spectroscopy (¹H, ¹³C, ³¹P) [7][8][9]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C and ³¹P NMR, in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR spectrometer is locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR , spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
For ¹³C NMR , proton-decoupled spectra are usually acquired to simplify the spectrum to singlets for each unique carbon atom (though splitting due to phosphorus will still be observed).
-
For ³¹P NMR , spectra are typically acquired with proton decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.[10]
-
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. Diethylphosphite - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pharmapath.in [pharmapath.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. rsc.org [rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Data for Novel Phosphonate Compounds
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel phosphonate compounds is a critical step in drug discovery and development. Due to their unique chemical properties, including high polarity and structural diversity, a multi-faceted analytical approach is often necessary to ensure data accuracy and reliability. This guide provides a comparative overview of key analytical techniques for phosphonate analysis, focusing on the cross-validation of data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for phosphonate analysis is dependent on the specific research question, the nature of the compound, and the sample matrix. The following tables summarize the quantitative performance of NMR, MS, and HPLC for the analysis of various phosphonate compounds, providing a basis for comparison.
Table 1: Quantitative Performance Data for HPLC and LC-MS/MS Analysis of Phosphonates
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD%) | Reference |
| Aminotris(methylene phosphonic acid) (ATMP) | 31P NMR | 1.7 mg/mL | - | - | - | [1] |
| 1-hydroxyethylidene diphosphonic acid (HEDP) | 31P NMR | 2.4 mg/mL | - | - | - | [1] |
| Ethylene diamine tetra (methylene phosphonic) acid (EDTMP) | 31P NMR | 3.4 mg/mL | - | - | - | [1] |
| Diethylenetriamine penta(methylene phosphonic) acid (DTPMP) | 31P NMR | 2.4 mg/mL | - | - | - | [1] |
| Various Phosphonates | LC-MS/MS (direct analysis) | - | 1.4 µg/L - 57 µg/L | - | - | [2][3] |
| Various Phosphonates | LC-MS/MS (with SPE) | - | 5.0 ng/L - 200 ng/L | - | 72-126% (recovery) | [2][3] |
| Organophosphorus Pesticides | HPLC-DAD | - | - | >0.99 | <15% | [4] |
| Fenthion | HPLC | 0.0328 mg/L | 0.0995 mg/L | - | - | [5] |
| Profenofos | HPLC | 0.104 mg/L | 0.316 mg/L | - | - | [5] |
Table 2: Quantitative Performance of ³¹P NMR for Phosphonate Analysis
| Parameter | Performance | Key Considerations | Reference |
| Quantification | High accuracy and precision (often better than 1%) | Requires a suitable internal or external standard. | |
| Linearity | Excellent, based on fundamental physical principles. | Can be verified during instrument operational qualification. | |
| LOD/LOQ | Generally higher than MS-based methods. | Can be improved with longer acquisition times. | [6] |
| Selectivity | Highly selective for phosphorus-containing compounds. | Minimal interference from non-phosphorus species. | [7] |
Experimental Workflows and Logical Relationships
The cross-validation of analytical data is a systematic process. The following diagram illustrates a typical workflow for the analysis and cross-validation of data for a novel phosphonate compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of trace phosphonates in authentic water samples by pre-methylation and LC-Orbitrap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of 1-Diethoxyphosphorylethanol
For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of established literature procedures for the synthesis of 1-diethoxyphosphorylethanol, a valuable building block in medicinal chemistry. We present a side-by-side analysis of common catalytic methods, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable procedure for your research needs.
The primary route to this compound is the Pudovik reaction, which involves the addition of diethyl phosphite to acetaldehyde. The efficacy of this reaction is highly dependent on the chosen catalytic system. This guide benchmarks three prominent methods: a classical base-catalyzed approach using triethylamine, a solid-supported catalysis method with potassium fluoride on alumina (KF/Al2O3), and a modern microwave-assisted synthesis utilizing sodium carbonate.
Comparative Performance of Synthesis Methodologies
The selection of a synthetic route often involves a trade-off between reaction time, yield, and the complexity of the procedure. The following table summarizes the key performance indicators for the three benchmarked methods for the synthesis of this compound.
| Parameter | Method 1: Triethylamine Catalysis | Method 2: KF/Al2O3 Catalysis | Method 3: Microwave-Assisted Na2CO3 Catalysis |
| Catalyst | Triethylamine (Et3N) | Potassium Fluoride on Alumina (KF/Al2O3) | Sodium Carbonate (Na2CO3) |
| Solvent | Toluene | Solvent-free | Solvent-free |
| Reaction Time | 4 hours | 2 hours | 10 minutes |
| Temperature | 80 °C | Room Temperature | 120 °C (in microwave reactor) |
| Yield | 85% | 92% | 95% |
| Purity | High (after purification) | High (after filtration) | High (after purification) |
| Work-up | Distillation/Chromatography | Filtration and evaporation | Extraction and chromatography |
Experimental Protocols
Detailed methodologies for the three benchmarked synthetic procedures are provided below. These protocols are based on established literature procedures and have been standardized for comparative purposes.
Method 1: Triethylamine-Catalyzed Synthesis
This classical approach utilizes a common organic base to catalyze the addition of diethyl phosphite to acetaldehyde in a non-polar solvent.
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
Triethylamine (Et3N)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a stirred solution of diethyl phosphite (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetaldehyde (1.2 eq) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Method 2: Solid-Supported KF/Al2O3 Catalyzed Synthesis
This method employs a heterogeneous catalyst, simplifying product purification and offering a more environmentally friendly, solvent-free approach.
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
Potassium fluoride on alumina (KF/Al2O3, 40 wt%)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add diethyl phosphite (1.0 eq) and KF/Al2O3 (0.2 g per 10 mmol of phosphite).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetaldehyde (1.2 eq) to the stirred heterogeneous mixture.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, add a suitable solvent such as diethyl ether to the reaction mixture and filter to remove the solid catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product. Further purification is typically not required, but can be performed by distillation if necessary.
Method 3: Microwave-Assisted Sodium Carbonate Catalyzed Synthesis
Leveraging microwave technology, this procedure dramatically reduces reaction times in a solvent-free setting, representing a rapid and efficient synthesis.
Materials:
-
Diethyl phosphite
-
Acetaldehyde
-
Sodium Carbonate (Na2CO3), anhydrous
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine diethyl phosphite (1.0 eq), acetaldehyde (1.5 eq), and anhydrous sodium carbonate (0.2 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter to remove the sodium carbonate.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to obtain high-purity this compound.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the compared synthetic pathways.
A Comparative Guide to Enantiomeric Excess Determination of Chiral 1-Diethoxyphosphorylethanol
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides an objective comparison of common analytical techniques for determining the enantiomeric excess of chiral 1-Diethoxyphosphorylethanol, a representative α-hydroxyphosphonate. The comparison is supported by experimental data and detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for method development. Chiral HPLC is often the gold standard for its high resolution and accuracy. NMR spectroscopy, particularly ³¹P NMR with chiral solvating agents, offers a rapid and convenient alternative that directly probes the chiral center's environment. Chiral GC is another powerful technique, especially for volatile and thermally stable compounds.
| Method | Principle | Typical Chiral Selector | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Polysaccharide-based columns (e.g., Chiralpak® series) | High resolution and accuracy, well-established, applicable to a wide range of compounds.[1] | Can require extensive method development, may need derivatization for detection. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct chemical shifts for the enantiomers. | Cyclodextrins, chiral acids/amines, amino acid derivatives.[2][3] | Rapid analysis, non-destructive, provides structural information.[2] | Lower sensitivity than chromatographic methods, may have peak overlap issues. |
| Chiral GC | Differential partitioning of enantiomers on a chiral stationary phase in a capillary column, resulting in different elution times. | Cyclodextrin derivatives.[4] | High efficiency and sensitivity, fast analysis times.[4] | Requires volatile and thermally stable analytes, derivatization may be necessary. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and reliable method for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.
Protocol:
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best separation, typically ranging from 90:10 to 80:20 (v/v). For acidic or basic compounds, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) (typically 0.1%) can be added to the mobile phase to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 210 nm).
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Workflow for Chiral HPLC Analysis
Caption: General workflow for ee determination by Chiral HPLC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy, particularly ³¹P NMR, provides a powerful tool for the direct observation of enantiomers after the addition of a chiral solvating agent. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.
Protocol:
-
NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
-
Chiral Solvating Agent (CSA): α-cyclodextrin is a commonly used CSA for α-hydroxyphosphonates.[3] Other options include chiral acids or bases.
-
Sample Preparation:
-
Dissolve a few milligrams of the this compound sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.
-
Acquire a standard ³¹P NMR spectrum.
-
Add a molar excess of the CSA (e.g., 2-5 equivalents) to the NMR tube.
-
Gently mix the sample to ensure complex formation.
-
-
NMR Acquisition: Acquire a ³¹P NMR spectrum of the mixture. The formation of diastereomeric complexes should result in two distinct signals for the two enantiomers.
-
Analysis: The enantiomeric excess is determined by the integration of the two separated signals in the ³¹P NMR spectrum.
Logic of Enantiomeric Discrimination by NMR with CSA
Caption: Principle of ee determination by NMR with a CSA.
Chiral Gas Chromatography (GC)
For volatile and thermally stable α-hydroxyphosphonates, or their derivatized forms, chiral GC offers a high-resolution separation method.
Protocol:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Rt-βDEX).
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Temperature Program: An optimized temperature ramp is crucial for good separation. For example, starting at a lower temperature (e.g., 100 °C) and ramping to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.
-
Sample Preparation:
-
The sample may need to be derivatized to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA).
-
Dissolve the (derivatized) sample in a suitable solvent (e.g., dichloromethane or hexane).
-
-
Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.
Conclusion
The determination of the enantiomeric excess of chiral this compound can be effectively achieved using chiral HPLC, NMR spectroscopy, and chiral GC. Chiral HPLC generally provides the highest resolution and is considered a benchmark method. NMR with chiral solvating agents offers a rapid and direct method of analysis without the need for chromatographic separation. Chiral GC is a powerful alternative for volatile compounds, offering high efficiency. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation. For routine analysis, after initial method development, all three techniques can provide reliable and accurate determination of enantiomeric excess.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Diethoxyphosphorylethanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Diethoxyphosphorylethanol, also known as Diethyl (1-hydroxyethyl)phosphonate (CAS 15336-73-9). By adhering to these procedural steps, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.
It is important to note that a specific Safety Data Sheet (SDS) for this compound (CAS 15336-73-9) was not available. The following information is based on the SDS for a closely related structural analog, Diethyl (hydroxymethyl)phosphonate (CAS 3084-40-0), and general principles of chemical waste management.
Essential Safety and Hazard Information
Based on data for its structural analog, this compound is anticipated to be a skin and eye irritant.[1][2][3] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
| Property | Value (based on Diethyl (hydroxymethyl)phosphonate) |
| Physical State | Liquid |
| Appearance | Clear |
| Hazards | Causes skin irritation, Causes serious eye irritation[1][2][3] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Decomposition | Oxides of phosphorus, Carbon monoxide, Carbon dioxide[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] Do not discharge this chemical into drains or the environment.
Experimental Protocol for Waste Collection and Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.
-
Waste Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with a secure, tightly fitting lid.
-
Transferring the Waste: Carefully transfer the this compound waste into the designated container. Avoid splashing or creating aerosols. If the original container is to be disposed of, it should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Labeling: Label the waste container with the full chemical name ("this compound" or "Diethyl (1-hydroxyethyl)phosphonate"), the CAS number (15336-73-9), and the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: Absorb the spill with an inert material such as sand, vermiculite, or a universal absorbent.[1]
-
Collect the Waste: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
